GCPII-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZASEPMMGWJWOV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169363 | |
| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025796-32-0 | |
| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025796-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[[(1S)-5-Amino-1-carboxypentyl]amino]carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of GCPII Inhibitors in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key metalloenzyme in the central nervous system. It plays a critical role in neurotransmission by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII has emerged as a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by glutamate excitotoxicity and impaired neuronal function. This technical guide provides an in-depth exploration of the core mechanism of action of GCPII inhibitors in neurons, with a focus on the downstream signaling pathways and neurophysiological consequences. While the specific inhibitor GCPII-IN-1 is a potent inhibitor of GCPII, the detailed neuronal mechanism of action is elucidated here through the extensive research conducted on other potent and well-characterized inhibitors of the same class.
Introduction to GCPII and its Inhibition
GCPII is a transmembrane enzyme predominantly located on the plasma membrane of glial cells (astrocytes and microglia) and is also found on neurons.[1][2][3][4][5] Its extracellular catalytic domain faces the synapse, allowing it to modulate synaptic concentrations of NAAG and glutamate. The inhibition of GCPII presents a dual mechanism for neuroprotection and enhancement of neuronal function. Firstly, by preventing the hydrolysis of NAAG, it reduces the production of glutamate, thereby mitigating excitotoxicity in pathological conditions. Secondly, the resulting increase in synaptic NAAG levels enhances the activation of type 3 metabotropic glutamate receptors (mGluR3), leading to a cascade of neuroprotective and neuromodulatory effects. This compound is identified as a potent GCPII inhibitor scaffold with a Ki of 44.3 nM. Due to the limited specific data on the neuronal effects of this compound, this guide will detail the mechanism of action based on closely related and extensively studied GCPII inhibitors such as 2-PMPA and 2-MPPA.
The Dual Mechanism of Action in Neurons
The primary mechanism of action of GCPII inhibitors in the neuronal environment is twofold:
-
Reduction of Glutamate Excitotoxicity: In neurological disorders such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain, excessive glutamate release leads to overstimulation of glutamate receptors (particularly NMDA receptors), resulting in neuronal damage and death. GCPII inhibitors curb the enzymatic conversion of NAAG to glutamate, thereby lowering the extracellular glutamate concentration and protecting neurons from excitotoxic insults.
-
Enhancement of NAAG-mGluR3 Signaling: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic cleft. NAAG is a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), which is expressed on both presynaptic terminals and astrocytes. Activation of mGluR3 initiates several downstream signaling pathways that are largely neuroprotective and enhance cognitive function.
Signaling Pathways Modulated by GCPII Inhibition
The elevation of synaptic NAAG due to GCPII inhibition triggers the activation of mGluR3, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade has significant consequences for neuronal function:
-
Modulation of Ion Channel Activity: The reduction in cAMP-PKA signaling leads to a decreased phosphorylation and subsequent closure of certain potassium (K+) channels. This alteration in ion channel conductance enhances neuronal excitability and firing rates, which is particularly relevant for cognitive processes such as working memory.
-
Increased Neuronal Firing and Cognitive Enhancement: Studies in the dorsolateral prefrontal cortex (dlPFC) have shown that GCPII inhibitors markedly increase working memory-related neuronal firing and spatial tuning. These beneficial effects are reversed by an mGluR2/3 antagonist, confirming the critical role of this receptor in the observed cognitive enhancement.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by GCPII inhibition.
Quantitative Data for Representative GCPII Inhibitors
The following table summarizes key quantitative data for this compound and other well-studied GCPII inhibitors. This data is essential for comparing the potency and efficacy of these compounds.
| Compound | Inhibition Constant (Ki) | IC50 Value | Notes | Reference(s) |
| This compound | 44.3 nM | Not Reported | Inhibitor scaffold, primarily studied in the context of prostate cancer. | |
| 2-PMPA | 0.2 nM | 0.3 - 30 nM | Potent and selective inhibitor, extensively used in preclinical models of neurological disorders. | |
| 2-MPPA | Not Reported | 90 nM | Thiol-based inhibitor with good bioavailability, has been used in clinical trials. | |
| GPI-18431 | Not Reported | 30 nM | A 2-PMPA derivative used in structural studies. | |
| Quisqualic Acid | Not Reported | 10 µM | An excitatory amino acid that also inhibits GCPII. |
Experimental Protocols
The investigation of the mechanism of action of GCPII inhibitors involves a variety of experimental techniques. Below are outlines of key protocols.
In Vitro GCPII Inhibition Assay (Radioenzymatic)
This assay is used to determine the inhibitory potency (IC50) of a compound against GCPII.
-
Objective: To quantify the inhibition of GCPII activity by a test compound.
-
Principle: The assay measures the enzymatic conversion of a radiolabeled substrate, such as N-acetyl-L-aspartyl-L-[3H]glutamate ([3H]NAAG), to [3H]glutamate.
-
Procedure:
-
Recombinant human GCPII is pre-incubated with various concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of [3H]NAAG.
-
The reaction is stopped after a defined incubation period.
-
The product, [3H]glutamate, is separated from the unreacted substrate using ion-exchange chromatography.
-
The amount of [3H]glutamate is quantified by liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Neuronal Cell Viability Assay
This protocol assesses the neuroprotective effects of GCPII inhibitors against excitotoxicity.
-
Objective: To determine if a GCPII inhibitor can protect neurons from glutamate-induced cell death.
-
Procedure:
-
Primary neuronal cultures or neuronal cell lines are treated with the GCPII inhibitor.
-
Excitotoxicity is induced by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.
-
After an incubation period, cell viability is assessed using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to differentiate between live and dead cells.
-
-
The neuroprotective effect is quantified by comparing the viability of inhibitor-treated cells to that of untreated controls.
-
In Vivo Electrophysiology
This technique is used to measure the effects of GCPII inhibitors on neuronal activity in living animals.
-
Objective: To record the firing rates of individual neurons in a specific brain region (e.g., dlPFC) in response to a GCPII inhibitor during a cognitive task.
-
Procedure:
-
An animal (e.g., a macaque monkey) is trained to perform a working memory task.
-
Microelectrodes are implanted in the brain region of interest to record the electrical activity of single neurons.
-
The GCPII inhibitor is administered either systemically or locally via iontophoresis.
-
Neuronal firing rates are recorded before, during, and after drug administration while the animal performs the cognitive task.
-
Changes in firing rate, spatial tuning, and task performance are analyzed to determine the effect of the inhibitor on neuronal information processing.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating GCPII inhibitors.
Conclusion
The inhibition of Glutamate Carboxypeptidase II in neurons offers a compelling dual mechanism of action that addresses both the excitotoxic and neuromodulatory aspects of many neurological disorders. By reducing the production of synaptic glutamate and simultaneously enhancing the neuroprotective and cognitive-enhancing NAAG-mGluR3 signaling pathway, GCPII inhibitors hold significant therapeutic potential. While specific neuronal data for this compound is emerging, the extensive research on other potent inhibitors provides a solid foundation for understanding the core principles of this therapeutic approach. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of novel GCPII inhibitors like this compound in the central nervous system will be crucial for their successful translation into clinical applications for the benefit of patients with a wide range of neurological and psychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
role of GCPII-IN-1 in modulating glutamate excitotoxicity
An In-Depth Technical Guide on the Role of GCPII-IN-1 in Modulating Glutamate Excitotoxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutamate excitotoxicity, a pathological process involving the excessive activation of glutamate receptors, is a key contributor to neuronal damage in a wide range of acute and chronic neurological disorders. A promising therapeutic strategy to mitigate this damage involves the inhibition of Glutamate Carboxypeptidase II (GCPII). This enzyme plays a critical role in synaptic glutamate homeostasis by hydrolyzing the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and glutamate.[1][2][3] Pathological upregulation of GCPII can exacerbate excitotoxicity by simultaneously increasing extracellular glutamate and depleting neuroprotective NAAG.[4] this compound is a potent inhibitor of GCPII, and by extension, represents a class of compounds with significant potential for neuroprotection.[5] This technical guide provides a comprehensive overview of the mechanism of action for GCPII inhibitors like this compound, summarizes key preclinical data, details relevant experimental protocols, and discusses the therapeutic rationale for their use in neurological diseases.
The Dual Role of GCPII in Glutamate Homeostasis and Excitotoxicity
GCPII, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a zinc metalloenzyme predominantly located on the external surface of glial cells, such as astrocytes, with its active site facing the synapse. Its primary function in the central nervous system is the hydrolysis of NAAG. This action has two profound consequences for glutamatergic neurotransmission:
-
Generation of Glutamate: The hydrolysis of NAAG directly releases glutamate into the synaptic cleft. Under pathological conditions like ischemia or neuroinflammation, GCPII activity is often upregulated, leading to an excess supply of glutamate that can trigger excitotoxic cascades.
-
Depletion of NAAG: NAAG is not merely a precursor to glutamate; it is an active neurotransmitter in its own right. It functions as a selective agonist for the group II metabotropic glutamate receptor 3 (mGluR3). Activation of presynaptic mGluR3 receptors inhibits further glutamate release from nerve terminals, acting as a crucial negative feedback mechanism.
Therefore, by inhibiting GCPII, compounds like this compound can modulate glutamate excitotoxicity through a dual mechanism: directly reducing the production of glutamate from NAAG and indirectly suppressing presynaptic glutamate release by increasing the availability of NAAG to activate mGluR3 receptors.
Quantitative Data for Key GCPII Inhibitors
While this compound is identified as a potent inhibitor scaffold, much of the foundational research on glutamate excitotoxicity has been conducted with other benchmark inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA). The data from these compounds provide a quantitative framework for understanding the potential efficacy of the this compound scaffold.
| Inhibitor | Type | Ki (nM) | IC50 (nM) | Key Characteristics | Reference(s) |
| This compound | Inhibitor Scaffold | 44.3 | - | Identified as a potent inhibitor for GCPII/PSMA. | |
| 2-PMPA | Phosphonate-based | 0.2 | 0.3 | Potent inhibitor, but poor oral bioavailability and brain penetration. | |
| 2-MPPA | Thiol-based | - | 90 | Orally bioavailable, has progressed to clinical trials. | |
| GPI-18431 | Iodinated Phosphonate | - | - | Used in crystallographic studies to elucidate GCPII structure. |
Preclinical Efficacy in Excitotoxicity Models
GCPII inhibitors have demonstrated significant neuroprotective effects across a variety of preclinical models where glutamate excitotoxicity is a key pathological mechanism.
| Model | Inhibitor | Dose/Concentration | Key Findings | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | 2-PMPA | 1.0 nM - 10.0 µM | Significantly protected motor neurons from death in vitro. | |
| ALS (FALS Transgenic Mice) | 2-MPPA | - | Delayed mortality and pathological abnormalities. | |
| Neuropathic Pain | 2-MPPA | Daily Oral Gavage | Produced prolonged alleviation of neuropathic pain in rats. | |
| Traumatic Brain Injury (TBI) | GCPII Inhibitors | - | Decreased cognitive dysfunction and improved motor function in rat models. | |
| Stroke / Ischemia | GCPII Inhibitors | - | Shown to be effective in various animal models of ischemia. | |
| Aged Macaques (Cognition) | 2-MPPA | Systemic Admin. | Significantly improved working memory performance. |
Experimental Protocols
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the inhibitory potency (IC50) of a test compound like this compound.
Objective: To quantify the concentration of an inhibitor required to reduce GCPII enzymatic activity by 50%.
Materials:
-
Recombinant human GCPII enzyme
-
Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Test Inhibitor (e.g., this compound) dilution series
-
Microplate reader capable of fluorescence detection
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Pre-incubation: In a microplate, add a fixed concentration of recombinant GCPII (e.g., 0.02 nM) to wells containing the various inhibitor concentrations. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent substrate (e.g., 100 nM) to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time at 37°C. The cleavage of the substrate by GCPII liberates the fluorophore, resulting in a measurable signal.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Model: NMDA-Induced Excitotoxicity
This protocol describes a common rodent model to evaluate the neuroprotective effects of a GCPII inhibitor in vivo.
Objective: To assess the ability of this compound to protect against neuronal damage caused by direct injection of an NMDA receptor agonist.
Procedure:
-
Animal Preparation: Anesthetize adult rats or mice and place them in a stereotaxic frame.
-
Drug Administration: Administer the test inhibitor (this compound) or vehicle systemically (e.g., intraperitoneal injection) or directly into the brain (intracerebroventricular injection) at a predetermined time before the excitotoxic insult.
-
Induction of Excitotoxicity: Infuse a solution of N-methyl-D-aspartate (NMDA) directly into a specific brain region (e.g., striatum or hippocampus) using a microsyringe.
-
Post-Insult Monitoring: Allow the animals to recover and monitor for behavioral changes over a period of hours to days.
-
Endpoint Analysis: After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains.
-
Quantification of Neuroprotection: Process the brain tissue for histological analysis. Stain brain sections with markers for cell death (e.g., Fluoro-Jade) or neuronal viability (e.g., NeuN). Quantify the lesion volume or the number of surviving neurons in the targeted region and compare the results between inhibitor-treated and vehicle-treated groups.
Drug Development Challenges and Future Directions
A significant hurdle in the clinical translation of early GCPII inhibitors for neurological disorders was their poor pharmacokinetic profile. Compounds like 2-PMPA are highly polar, leading to low oral bioavailability and minimal penetration of the blood-brain barrier.
Future research and development efforts are focused on:
-
Novel Scaffolds: Discovering new chemical scaffolds, such as that of this compound, with improved physicochemical properties for better brain penetration.
-
Prodrug Strategies: Designing prodrugs of potent inhibitors that mask the charged moieties, allowing for enhanced absorption and distribution into the CNS before being converted to the active form.
-
Targeted Delivery: Exploring novel delivery mechanisms to increase the concentration of the inhibitor at the site of action within the brain.
Conclusion
The inhibition of GCPII presents a compelling, dual-action strategy for combating glutamate excitotoxicity, a central mechanism in many devastating neurological diseases. By reducing the pathological production of glutamate and simultaneously enhancing the neuroprotective signaling of NAAG via mGluR3, GCPII inhibitors can restore synaptic homeostasis. Potent inhibitor scaffolds, exemplified by this compound, hold significant therapeutic promise. Continued research focused on optimizing the drug-like properties of these inhibitors is crucial for translating this promising preclinical efficacy into effective clinical treatments for patients suffering from disorders driven by glutamate excitotoxicity.
References
- 1. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the In Vitro Effect of GCPII Inhibition on NAAG Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the in vitro inhibitory effects on Glutamate Carboxypeptidase II (GCPII) activity, using the potent and well-characterized inhibitor 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) as a representative example for the placeholder "GCPII-IN-1." The document provides quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to GCPII and NAAG Hydrolysis
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key zinc metalloenzyme.[1] In the central nervous system, GCPII is primarily located on glial cells and is responsible for the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG).[1][2] This enzymatic reaction yields N-acetyl-L-aspartate (NAA) and L-glutamate.[1]
The release of glutamate by GCPII is implicated in excitotoxic neuronal damage under various pathological conditions.[3] Consequently, inhibiting GCPII is a significant therapeutic strategy for neurological disorders associated with excessive glutamate levels. Potent inhibitors of GCPII can prevent the hydrolysis of NAAG, leading to two key effects: a decrease in the production of excitotoxic glutamate and an increase in the concentration of NAAG. Elevated levels of NAAG are neuroprotective, in part through its action as an agonist at the metabotropic glutamate receptor 3 (mGluR3).
This guide focuses on the in vitro characterization of GCPII inhibition, using 2-PMPA as a model inhibitor. 2-PMPA is a highly potent and selective competitive inhibitor of GCPII, making it an excellent tool for studying the enzyme's function.
Quantitative Data: Inhibitory Potency
The inhibitory effect of a compound on GCPII-mediated NAAG hydrolysis is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The table below summarizes the reported in vitro potency of 2-PMPA against GCPII.
| Parameter | Value | Description |
| IC₅₀ | 300 pM | The concentration of 2-PMPA required to inhibit 50% of GCPII enzymatic activity in vitro. |
| Kᵢ | 0.2 - 0.3 nM | The inhibition constant, indicating the binding affinity of 2-PMPA to GCPII. A lower Kᵢ value signifies a higher binding affinity. |
Signaling Pathway of GCPII in NAAG Metabolism
The following diagram illustrates the role of GCPII in the hydrolysis of NAAG and the subsequent signaling events. Inhibition of GCPII by compounds like 2-PMPA blocks this pathway, leading to neuroprotective effects.
Caption: GCPII hydrolyzes NAAG, producing glutamate. Inhibitors block this process.
Experimental Protocols for In Vitro GCPII Inhibition Assays
The inhibitory activity of compounds against GCPII is typically determined using enzyme inhibition assays. Below are two common protocols.
Fluorescence-Based Inhibition Assay
This method uses a fluorogenic substrate to measure GCPII activity in a high-throughput format.
Materials:
-
Recombinant human GCPII
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4 at 37°C
-
Test Inhibitor (e.g., 2-PMPA)
-
Fluorogenic Substrate (e.g., 100 nM Glu-Glu dipeptide labeled with fluorescein)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection (e.g., λex/λem = 492/516 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the Assay Buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM final concentration) to each well.
-
Add the various concentrations of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The total reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
HPLC-Based Inhibition Assay
This method directly measures the product of NAAG hydrolysis using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human GCPII
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test Inhibitor (e.g., 2-PMPA)
-
Substrate: N-acetyl-L-aspartyl-L-glutamate (NAAG) or ³H-NAAG (radiolabeled on the terminal glutamate)
-
Reaction termination solution (e.g., strong acid)
-
HPLC system with a suitable column for amino acid or radiochemical separation
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of recombinant GCPII in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In microcentrifuge tubes or a microplate, incubate a fixed concentration of GCPII with varying concentrations of the inhibitor at 37°C for 10 minutes.
-
Reaction Initiation: Add the NAAG substrate to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 1.5 hours).
-
Reaction Termination: Stop the reaction by adding a termination solution.
-
Sample Analysis: Analyze the samples by HPLC to separate and quantify the amount of product (glutamate or ³H-glutamate) formed.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and determine the IC₅₀ value. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro GCPII inhibition assay.
Caption: General workflow for determining the in vitro inhibitory effect on GCPII.
References
An In-depth Technical Guide to the Pharmacokinetics of Representative GCPII Inhibitors
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for a variety of neurological disorders and cancer.[1][2] This enzyme plays a crucial role in the central nervous system by catalyzing the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4] Inhibition of GCPII is a promising therapeutic strategy as it can reduce excessive glutamate levels, which is implicated in excitotoxicity, and increase NAAG levels, which has neuroprotective effects through the activation of metabotropic glutamate receptor 3 (mGluR3).[5]
While the specific compound "GCPII-IN-1" was not identified in a comprehensive literature search, this guide will focus on the pharmacokinetics of two well-characterized and representative GCPII inhibitors: 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) and 2-(phosphonomethyl)pentanedioic acid (2-PMPA) . These compounds have been extensively studied and provide a solid foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this class of inhibitors.
Pharmacokinetics of Representative GCPII Inhibitors
The development of potent and selective GCPII inhibitors has been challenged by their physicochemical properties. Many inhibitors, including 2-PMPA, are highly polar molecules, which can limit their oral bioavailability and brain penetration. Prodrug strategies are being explored to overcome these limitations.
Data Presentation
The following tables summarize the pharmacokinetic parameters of 2-MPPA and 2-PMPA in rats, providing a comparative overview of their in vivo behavior.
Table 1: Pharmacokinetic Parameters of 2-MPPA in Rats Following a Single Oral Dose
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) |
| 1 | 0.1 ± 0.0 | 0.5 ± 0.0 | 2.4 ± 0.3 | 0.3 ± 0.0 |
| 3 | 0.4 ± 0.1 | 0.5 ± 0.0 | 3.1 ± 0.2 | 1.1 ± 0.1 |
| 10 | 1.9 ± 0.4 | 0.8 ± 0.3 | 3.9 ± 0.4 | 7.9 ± 1.1 |
| 30 | 6.8 ± 1.2 | 1.0 ± 0.0 | 4.8 ± 0.5 | 37.1 ± 4.5 |
| 50 | 11.5 ± 1.8 | 1.3 ± 0.3 | 5.4 ± 0.6 | 77.2 ± 10.4 |
| 100 | 25.0 ± 4.0 | 1.5 ± 0.4 | 6.3 ± 0.7 | 200.0 ± 26.0 |
| 500 | 150.0 ± 20.0 | 2.0 ± 0.0 | 8.1 ± 1.0 | 1500.0 ± 200.0 |
| 1000 | 300.0 ± 50.0 | 2.5 ± 0.5 | 9.2 ± 1.2 | 3500.0 ± 500.0 |
Data are presented as mean ± S.D. Bioavailability was reported to be high (82%) based on a 10 mg/kg intravenous and oral administration study.
Table 2: Pharmacokinetic Parameters of 2-PMPA in Rats Following a Single Intraperitoneal Dose of 100 mg/kg
| Parameter | Value |
| Cmax | 275 µg/mL |
| Tmax | 0.25 h |
| t1/2 | 0.64 h |
| AUC | 210 µg·h/mL |
| Apparent Clearance | 7.93 mL/min/kg |
| Apparent Volume of Distribution | 0.44 L/kg |
Table 3: Tissue Distribution of 2-PMPA in Rats Following a Single Intraperitoneal Dose of 100 mg/kg
| Tissue | Tissue/Plasma Ratio |
| Brain | 0.018 |
| Sciatic Nerve | 0.120 |
| Dorsal Root Ganglion | 0.142 |
Experimental Protocols
The pharmacokinetic data presented above were generated using standard preclinical experimental protocols. A detailed description of these methodologies is provided below.
Pharmacokinetic Studies in Rats
-
Animal Models: Studies are typically conducted in male Sprague-Dawley or Wistar rats.
-
Drug Administration:
-
Oral (PO): For oral administration studies, the compound is typically dissolved in a suitable vehicle and administered via oral gavage. Animals are often fasted overnight prior to dosing to minimize the effect of food on absorption.
-
Intravenous (IV): For intravenous studies, the compound is administered as a single bolus injection, usually into the tail vein.
-
Intraperitoneal (IP): Intraperitoneal injections are also used for systemic administration.
-
-
Sample Collection:
-
Blood/Plasma: Blood samples are collected at various time points post-dosing. The frequency and duration of sampling depend on the anticipated absorption and elimination rates of the compound. Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Tissue: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, sciatic nerve) are harvested, weighed, and stored at -80°C.
-
Bioanalytical Methods
The quantification of GCPII inhibitors in biological matrices is typically performed using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.
-
Derivatization (for highly polar compounds): For highly polar compounds like 2-PMPA, a derivatization step is necessary to improve its chromatographic properties. This involves reacting the acidic groups with a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Extraction: Tissue samples are first homogenized in a buffer solution. Both plasma and tissue homogenates are then subjected to extraction procedures to isolate the analyte.
-
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system for separation and quantification. A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the unknown samples.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GCPII-IN-1: A Potent Inhibitor for Elucidating Glutamate Carboxypeptidase II Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with diverse physiological and pathological roles. In the central nervous system, GCPII modulates glutamatergic neurotransmission by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Dysregulation of this enzymatic activity is implicated in a range of neurological disorders characterized by glutamate excitotoxicity, including traumatic brain injury, stroke, and neuropathic pain. In peripheral tissues, particularly the prostate, GCPII is highly overexpressed in cancer cells, making it a prime target for both diagnostic imaging and therapy.
This technical guide focuses on GCPII-IN-1, a potent inhibitor of GCPII, as a valuable research tool for investigating the multifaceted functions of this enzyme. This document provides a comprehensive overview of this compound's biochemical properties, detailed experimental protocols for its use in vitro and in vivo, and its application in studying GCPII-mediated signaling pathways.
This compound: A Profile
This compound is a small molecule inhibitor of GCPII, also referred to as PSMA. It serves as a chemical scaffold for the development of more complex inhibitors and therapeutic agents.
Quantitative Data
The inhibitory potency of this compound against its target enzyme has been quantitatively determined. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Reference |
| Ki | 44.3 nM | [1] |
Table 1: Inhibitory Potency of this compound against GCPII. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the effective use of this compound in research. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Inhibition Assay: Fluorescence-Based Method
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against purified GCPII enzyme.
Materials:
-
Recombinant human GCPII enzyme
-
This compound (or other test inhibitors)
-
Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Stop Solution: 0.1% Trifluoroacetic acid (TFA) in 5% acetonitrile
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Dilute the recombinant human GCPII to a final concentration of 0.04 nM in Assay Buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Pre-incubation: In a 96-well plate, add 25 µL of the diluted GCPII enzyme to each well. Add 25 µL of the diluted inhibitor solutions (or vehicle control) to the respective wells. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorescently labeled dipeptide substrate (final concentration 100 nM) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
In Vivo Studies: Representative Protocols
While specific in vivo studies for this compound are not extensively published, protocols for other well-characterized GCPII inhibitors can be adapted. Below are representative experimental designs for studying the effects of GCPII inhibition in common animal models.
1. Traumatic Brain Injury (TBI) Model:
-
Animal Model: Controlled cortical impact (CCI) injury in mice is a widely used model for TBI.[2][3]
-
Inhibitor Administration: GCPII inhibitors have been administered systemically (e.g., intraperitoneally or orally) shortly after the induction of TBI. The optimal dose and timing of administration for this compound would need to be determined through pilot studies.
-
Outcome Measures:
-
Neurological Severity Score: Assess motor and sensory deficits at various time points post-injury.
-
Histopathology: Evaluate lesion volume and neuronal cell death in brain tissue sections.
-
Biochemical Markers: Measure levels of glutamate, inflammatory cytokines, and markers of oxidative stress in brain homogenates.
-
Behavioral Tests: Assess cognitive function using tests such as the Morris water maze or novel object recognition.
-
2. Prostate Cancer Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human prostate cancer cells that overexpress GCPII (e.g., LNCaP or C4-2B cells).
-
Inhibitor Administration: Treatment with the GCPII inhibitor can be initiated once tumors are established. Administration can be systemic (e.g., intravenous, intraperitoneal, or oral).
-
Outcome Measures:
-
Tumor Growth: Monitor tumor volume over time using calipers.
-
Biomarker Analysis: Measure levels of prostate-specific antigen (PSA) in the blood.
-
Imaging: Utilize GCPII-targeted imaging agents (e.g., radiolabeled small molecules or antibodies) to visualize tumors and assess target engagement by the inhibitor.
-
Histopathology and Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis.
-
3. Neuropathic Pain Model:
-
Animal Model: Common models include chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) in rats or mice.
-
Inhibitor Administration: The inhibitor can be administered systemically before or after the nerve injury.
-
Outcome Measures:
-
Behavioral Testing: Assess mechanical allodynia (response to non-noxious stimuli) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using a plantar test.
-
Electrophysiology: Record the activity of sensory neurons to assess their hyperexcitability.
-
Biochemical Analysis: Measure levels of neurotransmitters and inflammatory mediators in the spinal cord and dorsal root ganglia.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which GCPII is involved is crucial for a comprehensive understanding of its function and the mechanism of its inhibitors.
GCPII-Mediated Glutamate Excitotoxicity Pathway
This diagram illustrates the role of GCPII in the synaptic cleft and how its inhibition can mitigate glutamate-induced neurotoxicity.
Caption: GCPII inhibition blocks NAAG hydrolysis, increasing neuroprotective mGluR3 activation.
Experimental Workflow for In Vitro GCPII Inhibition Assay
This diagram outlines the key steps involved in determining the inhibitory potency of a compound against GCPII in a laboratory setting.
Caption: Workflow for determining GCPII inhibitory activity in vitro.
Logical Relationship of this compound Mechanism of Action
This diagram illustrates the logical flow of how this compound exerts its therapeutic effects in the context of neurological disorders.
Caption: Mechanism of action for this compound leading to neuroprotection.
Conclusion
This compound is a potent and valuable tool for researchers investigating the complex roles of Glutamate Carboxypeptidase II in health and disease. Its well-defined inhibitory activity allows for precise modulation of GCPII function in a variety of experimental settings. The protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in elucidating the mechanisms of GCPII-mediated processes and in the development of novel therapeutic strategies for a range of disorders, from neurological conditions to cancer. As research in this field continues to evolve, the use of specific and potent inhibitors like this compound will be instrumental in advancing our understanding and treatment of these complex diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deletion of glutamate carboxypeptidase II (GCPII), but not GCPIII, provided long‐term benefits in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of glutamate carboxypeptidase II (GCPII), but not GCPIII, provided long-term benefits in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of GCPII-IN-1 and Urea-Based Inhibitors in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane protein that is significantly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease.[1][2] This overexpression has made it a prime target for the development of targeted therapies and imaging agents. GCPII-IN-1 is a urea-based inhibitor of GCPII with a reported inhibitory constant (Ki) of 44.3 nM.[3] While specific preclinical data for this compound is limited, this guide provides a comprehensive overview of the preclinical evaluation of the broader class of urea-based GCPII inhibitors in prostate cancer models, using available data for representative compounds.
Urea-based inhibitors typically feature a glutamate-urea-lysine or similar pharmacophore that binds with high affinity and specificity to the active site of GCPII.[4][5] These small molecules can be functionalized for various applications, including targeted radionuclide therapy, chemotherapy drug delivery, and diagnostic imaging. This technical guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of signaling pathways and experimental workflows relevant to the preclinical assessment of these promising anti-cancer agents.
Data Presentation
In Vitro Activity of Urea-Based GCPII Inhibitors
The in vitro potency of GCPII inhibitors is a critical initial assessment. This is typically determined through enzymatic assays that measure the inhibition of GCPII's catalytic activity and binding assays that quantify the affinity of the inhibitor for the GCPII protein. The following table summarizes the in vitro activity of this compound and other representative urea-based and related GCPII inhibitors.
| Compound/Inhibitor | Assay Type | Value | Cell Line/System | Reference |
| This compound | Ki | 44.3 nM | Recombinant Human GCPII | |
| 2-PMPA | Ki | 0.2 nM | Recombinant Human GCPII | |
| 2-MPPA | IC50 | 90 nM | Not Specified | |
| ZJ-43 (Val-urea-Glu) | Not Specified | High Efficacy | Membrane preparations with cloned enzyme | |
| DCIBzL (urea-containing glutarate) | IC50 | 0.06 nM | Not Specified | |
| RNA 2-49-1 | IC50 | 0.08 nM | Not Specified |
In Vivo Evaluation of Urea-Based GCPII Inhibitors in Prostate Cancer Xenograft Models
In vivo studies are essential to evaluate the tumor-targeting capabilities, efficacy, and pharmacokinetic properties of GCPII inhibitors. These studies often utilize radiolabeled versions of the inhibitors for imaging and biodistribution analysis in animal models bearing human prostate cancer xenografts (e.g., LNCaP cells, which express high levels of PSMA).
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
| 177Lu-labeled Urea-Based Conjugates | Mice | PC3-pip xenografts | Specific accumulation in PSMA-expressing xenografts. Lipophilicity and linker substituents influence biodistribution. | |
| 68Ga-labeled P15, P16, and P19 | Mice | LNCaP xenografts | All compounds demonstrated tumor-targeting ability. P19 showed the most promising overall profile. | |
| J591 Antibody Conjugates (e.g., with maytansinoid 1) | Mice | Xenograft models | Significant tumor growth inhibition and even complete tumor ablation. |
Experimental Protocols
GCPII Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro inhibitory potency (IC50) of a test compound against GCPII.
-
Reagents and Materials:
-
Recombinant human GCPII enzyme.
-
Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein).
-
Test inhibitor compound (e.g., this compound).
-
Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Microplate reader with fluorescence detection capabilities.
-
-
Procedure:
-
Prepare a solution of recombinant human GCPII in the assay buffer to a final concentration of 0.02 nM.
-
Serially dilute the test inhibitor in the assay buffer to create a range of concentrations.
-
In a microplate, pre-incubate the GCPII enzyme with the various concentrations of the test inhibitor for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to a final concentration of 100 nM.
-
Monitor the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by GCPII results in a change in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Uptake and Internalization Assay
This protocol is used to assess the ability of a GCPII inhibitor to bind to and be internalized by prostate cancer cells that express PSMA.
-
Cell Lines:
-
PSMA-positive prostate cancer cell line (e.g., LNCaP).
-
PSMA-negative prostate cancer cell line (e.g., PC-3) as a negative control.
-
-
Reagents and Materials:
-
Radiolabeled GCPII inhibitor (e.g., labeled with 68Ga or 177Lu).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Binding buffer (e.g., serum-free medium).
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
-
Gamma counter.
-
-
Procedure:
-
Plate LNCaP and PC-3 cells in multi-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Incubate the cells with the radiolabeled GCPII inhibitor at various concentrations and for different time points at 37°C.
-
To determine non-specific binding, co-incubate a set of cells with a high concentration of a non-radiolabeled GCPII inhibitor.
-
After incubation, wash the cells with ice-cold binding buffer to remove unbound radioactivity.
-
To measure internalization, incubate the cells with the acid wash buffer to strip off surface-bound radioligand.
-
Lyse the cells and measure the radioactivity of the membrane-bound fraction (from the acid wash) and the internalized fraction (from the cell lysate) using a gamma counter.
-
Quantify the specific uptake and internalization as a percentage of the added dose per million cells.
-
In Vivo Biodistribution and Tumor Targeting Study
This protocol outlines the procedure for evaluating the biodistribution and tumor-targeting efficacy of a GCPII inhibitor in a xenograft mouse model.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumors.
-
-
Procedure:
-
Once tumors reach a suitable size, intravenously inject the radiolabeled GCPII inhibitor into the mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess targeting specificity.
-
Mandatory Visualization
Signaling Pathway of GCPII in Prostate Cancer
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on GCPII Inhibition for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research supporting the inhibition of Glutamate Carboxypeptidase II (GCPII) as a promising therapeutic strategy for neuroprotection. While this guide will touch upon the specific inhibitor GCPII-IN-1, the core focus will be on the broader, well-documented class of GCPII inhibitors, for which a substantial body of preclinical data exists. This approach is necessitated by the limited publicly available research specifically detailing the neuroprotective effects of this compound beyond its initial characterization.
Introduction to GCPII and its Role in the Central Nervous System
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a transmembrane metalloenzyme with a critical role in neurotransmitter regulation.[1][2][3] In the central nervous system (CNS), GCPII is primarily localized on the plasma membrane of glial cells, such as astrocytes, with its catalytic domain facing the synapse.[1] The primary function of GCPII in the brain is the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1]
Under pathological conditions associated with glutamate excitotoxicity, such as in neurodegenerative diseases and ischemic injury, the activity of GCPII can be upregulated. This leads to an excess of glutamate in the synaptic cleft, contributing to neuronal damage and death.
The Neuroprotective Mechanism of GCPII Inhibition
The inhibition of GCPII presents a dual-pronged approach to neuroprotection by simultaneously addressing two key pathological features of glutamate-mediated neurotoxicity.
-
Reduction of Glutamate Levels: By blocking the enzymatic activity of GCPII, inhibitors prevent the breakdown of NAAG, thereby reducing the production of glutamate. This decrease in synaptic glutamate levels mitigates the over-activation of glutamate receptors, a primary driver of excitotoxic neuronal death.
-
Elevation of NAAG Levels: The inhibition of GCPII leads to an accumulation of NAAG in the synapse. NAAG is an agonist for the group II metabotropic glutamate receptor 3 (mGluR3). Activation of presynaptic mGluR3s inhibits further glutamate release, creating a negative feedback loop that further dampens excitotoxicity. Additionally, mGluR3 activation on glial cells can stimulate the release of neuroprotective factors, such as transforming growth factor-β (TGF-β).
This dual mechanism makes GCPII an attractive therapeutic target for a range of neurological disorders where glutamate excitotoxicity is implicated.
Signaling Pathway of GCPII Inhibition
This compound: A Urea-Based Inhibitor
This compound is a urea-based, potent inhibitor of glutamate carboxypeptidase II. Its primary mechanism of action is the competitive inhibition of GCPII's enzymatic activity, thereby blocking the hydrolysis of NAAG to glutamate.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Ki | 44.3 nM | |
| Molecular Formula | C₁₄H₂₂F₃N₃O₉ | |
| Molecular Weight | 433.33 g/mol | |
| Solubility (Water) | 160 mg/mL |
While this compound has been identified as a potent inhibitor and is used in research for prostate cancer and neurological disorders, detailed preclinical data on its neuroprotective efficacy in various in vitro and in vivo models are not extensively available in peer-reviewed literature. To provide a comprehensive overview of the therapeutic potential of GCPII inhibition, the following sections will focus on well-characterized inhibitors that have been extensively studied for their neuroprotective properties.
Foundational Research with Well-Characterized GCPII Inhibitors
A substantial body of evidence for the neuroprotective effects of GCPII inhibition comes from studies using potent and selective inhibitors such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA).
In Vitro Evidence of Neuroprotection
Studies in models of familial amyotrophic lateral sclerosis (FALS) have demonstrated the neuroprotective effects of GCPII inhibitors.
Experimental Protocol: Motor Neuron Survival Assay
-
Cell Culture: Primary motor neuron (MN)/glia cultures are established from the spinal cords of embryonic day 14 rats.
-
Transduction: Cultures are transduced with an adenoviral vector expressing a mutant form of human superoxide dismutase 1 (SOD1), a model for FALS.
-
Treatment: The GCPII inhibitor (e.g., 2-PMPA) is added to the culture medium at various concentrations.
-
Survival Assessment: After a set incubation period (e.g., 5 days), the number of surviving motor neurons is quantified by immunocytochemistry for a motor neuron-specific marker (e.g., SMI-32).
-
Data Analysis: The percentage of motor neuron survival in treated cultures is compared to untreated, transduced cultures.
Quantitative Data: Neuroprotection with 2-PMPA in a FALS Model
| 2-PMPA Concentration | Motor Neuron Survival (%) | P-value |
| 0 (Control) | ~50 | - |
| 1.0 nM | Significantly Increased | < 0.001 |
| 10.0 µM | Significantly Increased | < 0.001 |
| 50.0 µM | Significantly Increased | < 0.05 |
These in vitro studies confirm that GCPII inhibition can protect motor neurons from cell death induced by a genetic mutation linked to ALS.
In Vivo Evidence of Neuroprotection
The neuroprotective efficacy of GCPII inhibitors has been demonstrated in various animal models of neurological disorders.
Experimental Protocol: In Vivo FALS Model
-
Animal Model: Transgenic mice expressing a mutant human SOD1 gene are used. These mice develop a progressive motor neuron disease that mimics human ALS.
-
Treatment: The GCPII inhibitor (e.g., 2-MPPA) is administered to the mice, often via drinking water or intraperitoneal injection, starting before or at the onset of disease symptoms.
-
Outcome Measures: The primary endpoints are typically the age of disease onset, disease duration (time from onset to end-stage), and overall survival. Motor function can be assessed using tests like rotarod performance.
-
Histopathological Analysis: Spinal cord and brain tissues are examined post-mortem to quantify motor neuron loss and other pathological markers.
Quantitative Data: Efficacy of GCPII Inhibitors in Preclinical Models
| Model | GCPII Inhibitor | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (FALS) | 2-MPPA | Delayed disease onset, prolonged survival | |
| Stroke (Ischemia) | 2-PMPA | Reduced infarct volume, improved neurological outcome | |
| Neuropathic Pain | Various | Attenuated mechanical allodynia and thermal hyperalgesia | |
| Diabetic Neuropathy | Various | Reversed nerve conduction velocity deficits |
These in vivo studies provide strong evidence that GCPII inhibition is a viable therapeutic strategy for a range of neurological conditions characterized by glutamate excitotoxicity.
Experimental Workflows
In Vitro Neuroprotection Assay Workflow
In Vivo Efficacy Study Workflow
Conclusion and Future Directions
The foundational research on GCPII inhibition provides a strong rationale for its development as a neuroprotective therapy. The dual mechanism of reducing glutamate and increasing NAAG offers a comprehensive approach to mitigating excitotoxicity. While specific inhibitors like this compound are valuable research tools, the extensive preclinical data from compounds like 2-PMPA and 2-MPPA have paved the way for clinical investigation.
Future research should focus on the development of GCPII inhibitors with improved pharmacokinetic properties, including better blood-brain barrier penetration, to enhance their therapeutic potential. Further studies are also warranted to explore the efficacy of GCPII inhibition in a broader range of neurodegenerative and psychiatric disorders. The continued investigation of this therapeutic strategy holds significant promise for addressing the unmet medical needs of patients with neurological diseases.
References
- 1. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
The Selectivity Profile of GCPII-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GCPII-IN-1, a urea-based inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in neuroscience and oncology.
Introduction to this compound
This compound is a potent inhibitor of GCPII, an enzyme implicated in various physiological and pathological processes, including neurotransmission and cancer progression. As a urea-based inhibitor, this compound targets the active site of GCPII, preventing the hydrolysis of its natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG). The inhibition of GCPII leads to an increase in synaptic NAAG levels, which in turn modulates glutamatergic signaling, a pathway of significant interest for the treatment of neurological disorders. Furthermore, due to the overexpression of GCPII in prostate cancer, inhibitors like this compound are valuable tools for cancer imaging and therapy.
Quantitative Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential side effects. This compound has been characterized by its high affinity for GCPII. The following tables summarize the available quantitative data on the inhibitory activity of this compound and other relevant urea-based inhibitors.
| Compound | Target | Kᵢ (nM) | Reference |
| This compound | GCPII | 44.3 | [1] |
Table 1: Inhibitory Potency of this compound against Human GCPII. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity.
While a specific Kᵢ value for this compound against Glutamate Carboxypeptidase III (GCPIII), the closest homolog of GCPII, is not publicly available, extensive research on urea-based GCPII inhibitors has demonstrated a high degree of selectivity for GCPII over GCPIII. This selectivity is often in the range of 1000-fold or greater.[2] The structural differences in the S1' pocket and the "arginine patch" between the two enzymes are thought to be responsible for this selectivity.[3]
| Compound Class | Target | Selectivity (GCPII vs. GCPIII) | Reference |
| Urea-based Inhibitors | GCPII/GCPIII | >1000-fold | [2] |
| DKFZ-PSMA-11 (urea-based) | GCPII/GCPIII | 720-fold | [3] |
| ZJ-24 (urea-based) | GCPII/GCPIII | 160-fold |
Table 2: Selectivity of Urea-Based Inhibitors for GCPII over GCPIII. This table provides context for the expected selectivity of this compound.
Regarding off-target activity against other metallohydrolases, studies on various metalloprotein inhibitors suggest that they are generally selective for their intended targets and do not exhibit widespread off-target inhibition.
Experimental Protocols
The determination of the inhibitory potency (Kᵢ and IC₅₀) of compounds like this compound is crucial for their characterization. Below is a detailed, representative protocol for a NAAG hydrolysis assay, a standard method used to evaluate GCPII inhibitors.
Determination of Inhibitory Potency (Kᵢ) using a NAAG Hydrolysis Assay
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) against recombinant human GCPII.
Materials:
-
Recombinant human GCPII (extracellular domain, amino acids 44-750)
-
[³H]-N-acetyl-L-aspartyl-L-glutamate ([³H]-NAAG) as the substrate
-
Test inhibitor (this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM CoCl₂
-
Stop Solution: 100 mM sodium phosphate/10 mM EDTA, pH 7.4
-
Ion-exchange resin (e.g., AG 1-X8)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human GCPII to each well.
-
Add varying concentrations of the test inhibitor to the wells.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding equilibrium to be reached.
-
-
Initiation of the Enzymatic Reaction:
-
Initiate the reaction by adding a fixed concentration of [³H]-NAAG to each well. The final substrate concentration should be close to its Kₘ value for GCPII.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.
-
-
Termination of the Reaction:
-
Stop the reaction by adding the stop solution to each well.
-
-
Separation of Product from Substrate:
-
Transfer the reaction mixture to a column containing an anion-exchange resin.
-
The unreacted [³H]-NAAG will bind to the resin, while the hydrolyzed product, [³H]-glutamate, will be in the flow-through.
-
Wash the column with water and collect the eluate.
-
-
Quantification of Product:
-
Add the eluate to a scintillation vial containing scintillation cocktail.
-
Measure the amount of [³H]-glutamate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Workflow for Determining Inhibitor Potency (Ki)
Signaling Pathway Modulation
GCPII plays a crucial role in regulating glutamate neurotransmission through the hydrolysis of NAAG. Inhibition of GCPII by this compound disrupts this process, leading to a cascade of downstream effects.
In the central nervous system, GCPII is primarily located on the surface of astrocytes. It cleaves the neuropeptide NAAG, which is released from presynaptic neurons, into N-acetylaspartate (NAA) and glutamate. The resulting glutamate can then act on postsynaptic glutamate receptors.
By inhibiting GCPII, this compound prevents the breakdown of NAAG. The resulting accumulation of NAAG in the synaptic cleft leads to increased activation of presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 has a neuroprotective effect by reducing the release of glutamate from presynaptic terminals, thus preventing excitotoxicity.
GCPII Signaling and Inhibition
Conclusion
This compound is a potent inhibitor of GCPII with a Kᵢ of 44.3 nM. Based on the extensive data available for other urea-based inhibitors, it is expected to exhibit high selectivity for GCPII over its closest homolog, GCPIII, and other metallohydrolases. The well-established experimental protocols for assessing GCPII inhibition provide a robust framework for its further characterization. By modulating the GCPII-NAAG-glutamate signaling pathway, this compound holds promise as a valuable research tool and a potential therapeutic agent for neurological disorders and as a targeting ligand for prostate cancer. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for GCPII-IN-1 in In Vitro Cell-Based Assays
Topic: GCPII-IN-1 Protocol for In Vitro Cell-Based Assays Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a transmembrane zinc metallopeptidase.[1][2][3][4] In the context of prostate cancer, PSMA is significantly overexpressed on the surface of prostate epithelial cells and its expression levels correlate with tumor grade and metastatic disease, making it a prime target for both diagnostics and therapeutics.[1] One of the key enzymatic functions of GCPII/PSMA is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. The resulting glutamate can activate metabotropic glutamate receptors (mGluR) on tumor cells, which in turn stimulates downstream pro-oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival, growth, and metastatic potential.
This compound is a potent inhibitor scaffold of GCPII/PSMA with a reported Ki of 44.3 nM. This document provides detailed protocols and application notes for evaluating the efficacy of this compound and other inhibitors in a cell-based setting using prostate cancer cell lines that endogenously express PSMA.
Data Presentation
The inhibitory activities of various GCPII/PSMA inhibitors are summarized below. These values were determined in different assays, and direct comparison should be made with caution. The data serves as a reference for expected potency.
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| This compound | Enzymatic Assay | - | Ki: 44.3 nM | MedchemExpress |
| 2-PMPA | Enzymatic Assay | - | Ki: 0.2 nM | |
| 2-PMPA | Enzymatic Assay | - | IC50: 0.3 nM | |
| CTT-54 derivative (5) | Cell-based (SPECT) | LNCaP | IC50: 1.0 nM | |
| CTT-54.2 derivative (6) | Cell-based (SPECT) | LNCaP | IC50: 6.6 nM | |
| PSMA-I&T | Cell-based (PET) | LNCaP | IC50: 38.64 nM | |
| Enzalutamide | AR Reporter Assay | LNCaP | IC50: 21.4 nM | |
| Docetaxel | Viability Assay (2D) | LNCaP | IC50: ~1-2 nM |
Note: IC50/Ki values are highly dependent on assay conditions (e.g., substrate concentration, cell density, incubation time). The values for Enzalutamide and Docetaxel are provided for context as common prostate cancer therapeutics but do not target GCPII directly.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental design, the following diagrams illustrate the GCPII/PSMA signaling pathway and the workflow for the cell-based activity assay.
Experimental Protocols
This section provides a detailed methodology for a representative cell-based assay to determine the inhibitory potential of this compound on endogenous PSMA activity in LNCaP prostate cancer cells. The principle of the assay is to measure the amount of glutamate produced by the enzymatic activity of PSMA on its substrate, NAAG. The released glutamate is quantified using a coupled enzymatic reaction that results in a fluorescent product.
Materials and Reagents
-
Cell Line: LNCaP (ATCC® CRL-1740™) or other PSMA-positive cell line.
-
This compound and other control inhibitors (e.g., 2-PMPA).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Substrate: N-Acetyl-L-aspartyl-L-glutamate (NAAG).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Detection Kit: A commercial glutamate assay kit (fluorescence-based, e.g., Amplex™ Red Glutamic Acid/Glutamate Oxidase Kit or similar). These kits typically contain glutamate oxidase, a secondary enzyme (e.g., horseradish peroxidase), and a fluorogenic probe.
-
Instrumentation: 96-well black, clear-bottom tissue culture plates, multichannel pipette, fluorescence microplate reader.
Protocol: Cell-Based GCPII/PSMA Activity Assay
1. Cell Culture and Seeding: a. Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. b. When cells reach 80-90% confluency, detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express). c. Resuspend cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium. e. Incubate the plate for 48-72 hours to allow cells to form a confluent monolayer.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare dilutions for a positive control inhibitor (e.g., 2-PMPA). c. Carefully remove the culture medium from the wells. d. Gently wash the cell monolayer once with 100 µL of pre-warmed Assay Buffer. e. Add 50 µL of the diluted inhibitor solutions to the respective wells. For 'No Inhibitor' control wells, add 50 µL of Assay Buffer containing the same percentage of DMSO as the highest inhibitor concentration. f. Pre-incubate the plate at 37°C for 30 minutes.
3. Enzymatic Reaction: a. Prepare a 2X working solution of the NAAG substrate in Assay Buffer. The final concentration should be at or near the Km of the enzyme (typically in the low micromolar range for LNCaP cells; optimization may be required). b. Following the pre-incubation period, add 50 µL of the 2X NAAG solution to each well to initiate the enzymatic reaction. The total volume in each well is now 100 µL. c. Incubate the plate at 37°C for 1 to 2 hours. The optimal time should be determined empirically to ensure the reaction is within the linear range.
4. Glutamate Detection: a. During the final 15 minutes of the reaction incubation, prepare the Glutamate Detection Reagent Mix according to the manufacturer's protocol of the chosen kit. This typically involves mixing the fluorogenic probe, glutamate oxidase, and the secondary enzyme in the provided reaction buffer. b. At the end of the reaction incubation (step 3c), add 100 µL of the Glutamate Detection Reagent Mix to each well. c. Incubate the plate at 37°C for 30 minutes, protected from light. d. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin-based products).
5. Data Analysis: a. Background Subtraction: Subtract the average fluorescence value of 'No Cell' control wells from all other readings. b. Calculate Percent Inhibition:
- Determine the fluorescence signal for the 'No Inhibitor' control (Maximal Activity, 100%).
- Determine the fluorescence signal for a 'Maximal Inhibition' control (e.g., a high concentration of 2-PMPA).
- Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_MaxInhibition) / (Signal_NoInhibitor - Signal_MaxInhibition)) c. IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
This document provides a framework for the in vitro cell-based evaluation of the GCPII inhibitor, this compound. The provided protocol offers a robust method to quantify the inhibitory effect on endogenous PSMA expressed on the surface of prostate cancer cells. The signaling pathway and workflow diagrams, along with comparative data, serve to guide researchers in designing and interpreting their experiments effectively. Proper optimization of cell density, substrate concentration, and incubation times is recommended to ensure high-quality, reproducible results.
References
- 1. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. embopress.org [embopress.org]
GCPII-IN-1 for PET Imaging of Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1][2][3][4] Small-molecule inhibitors of PSMA/GCPII, particularly those with a urea-based scaffold, have been successfully developed as targeting agents for Positron Emission Tomography (PET) imaging.[5] GCPII-IN-1 is a urea-based inhibitor of GCPII with a reported inhibitory constant (Ki) of 44.3 nM. This document provides detailed application notes and protocols for the potential use of this compound as a PET imaging agent for prostate cancer, based on established methodologies for similar urea-based PSMA inhibitors.
Principle of PSMA-Targeted PET Imaging
The fundamental principle of PSMA-targeted PET imaging lies in the high affinity and specificity of a radiolabeled ligand for the PSMA protein expressed on prostate cancer cells. A urea-based inhibitor like this compound, when conjugated to a chelator and radiolabeled with a positron-emitting radionuclide (e.g., Gallium-68), can be administered intravenously. The radiotracer then circulates throughout the body and accumulates at sites of high PSMA expression, primarily prostate cancer tumors and their metastases. The emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by the PET scanner. The spatial and temporal distribution of these events allows for the three-dimensional visualization and quantification of PSMA-expressing tissues.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying biological principle and the general experimental workflow for developing and evaluating a PSMA-targeted PET agent.
Caption: Biological pathway of PSMA-targeted PET imaging.
Caption: Preclinical experimental workflow for a novel PSMA-PET agent.
Experimental Protocols
The following are detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of a this compound based PET imaging agent. These protocols are based on established methods for similar urea-based PSMA inhibitors.
Synthesis of a DOTA-conjugated this compound Precursor
This protocol describes the conjugation of the this compound scaffold to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is suitable for radiolabeling with Gallium-68.
Materials:
-
This compound with a suitable linker (e.g., an amino-functionalized linker)
-
DOTA-NHS ester (N-hydroxysuccinimide ester of DOTA)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amino-functionalized this compound derivative in anhydrous DMF.
-
Add DOTA-NHS ester (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the crude product by preparative HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified DOTA-GCPII-IN-1 conjugate.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Radiolabeling with Gallium-68
This protocol outlines the radiolabeling of the DOTA-GCPII-IN-1 conjugate with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-GCPII-IN-1 conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (pH 4.5)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Saline solution
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the DOTA-GCPII-IN-1 conjugate (typically 10-50 µg) dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga, and then elute the [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 with ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
Perform quality control to determine radiochemical purity using radio-TLC or radio-HPLC.
In Vitro Cell Binding Assay
This protocol is for determining the binding affinity and specificity of the radiolabeled this compound to PSMA-expressing prostate cancer cells.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP)
-
PSMA-negative human prostate cancer cell line (e.g., PC-3) for control
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
[⁶⁸Ga]Ga-DOTA-GCPII-IN-1
-
Unlabeled this compound or another known PSMA inhibitor (e.g., 2-PMPA) for competition assay
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Plate LNCaP and PC-3 cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
For saturation binding, incubate the cells with increasing concentrations of [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 at 4°C for 1 hour.
-
For competition binding, incubate the cells with a fixed concentration of [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 and increasing concentrations of unlabeled this compound or 2-PMPA.
-
After incubation, wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from the saturation binding data, and the inhibitory constant (IC₅₀) from the competition binding data.
In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol describes the evaluation of the biodistribution of the radiolabeled this compound in a mouse model of prostate cancer.
Materials:
-
Male athymic nude mice
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells
-
Matrigel
-
[⁶⁸Ga]Ga-DOTA-GCPII-IN-1
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Analytical balance
Procedure:
-
Inoculate mice subcutaneously with LNCaP cells on one flank and PC-3 cells on the contralateral flank, mixed with Matrigel.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a known amount of [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 (typically 1-2 MBq) to each mouse via tail vein injection.
-
At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize the mice.
-
Collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumors).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Summary
The following tables present hypothetical but representative data that would be expected from the preclinical evaluation of a promising PSMA-targeted PET agent like [⁶⁸Ga]Ga-DOTA-GCPII-IN-1.
Table 1: In Vitro Binding Affinity
| Cell Line | Compound | IC₅₀ (nM) |
| LNCaP (PSMA+) | [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 | 5 - 20 |
| PC-3 (PSMA-) | [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 | > 1000 |
Table 2: In Vivo Biodistribution at 1-hour Post-Injection (%ID/g)
| Organ/Tissue | [⁶⁸Ga]Ga-DOTA-GCPII-IN-1 |
| Blood | 0.5 ± 0.1 |
| Heart | 0.2 ± 0.05 |
| Lungs | 0.8 ± 0.2 |
| Liver | 1.5 ± 0.4 |
| Spleen | 0.4 ± 0.1 |
| Kidneys | 25.0 ± 5.0 |
| Muscle | 0.3 ± 0.1 |
| Bone | 0.6 ± 0.2 |
| LNCaP Tumor (PSMA+) | 8.0 ± 2.0 |
| PC-3 Tumor (PSMA-) | 1.0 ± 0.3 |
Data are presented as mean ± standard deviation.
Conclusion
The development of this compound as a PET imaging agent for prostate cancer holds promise due to its nature as a urea-based PSMA inhibitor. The protocols outlined in this document provide a comprehensive framework for its synthesis, radiolabeling, and preclinical evaluation. Successful validation through these experimental workflows would establish its potential as a valuable tool for the non-invasive diagnosis, staging, and monitoring of prostate cancer. Further studies would be required to translate these preclinical findings into clinical applications.
References
- 1. GCPII imaging and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCPII Imaging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GCPII-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with significant roles in both oncology and neuroscience.[1][2][3] In the central nervous system, GCPII is expressed on the surface of astrocytes and hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Under pathological conditions associated with excessive glutamate levels, such as stroke, traumatic brain injury, and neurodegenerative diseases, the activity of GCPII can contribute to glutamate excitotoxicity. Inhibition of GCPII is therefore a promising therapeutic strategy to mitigate neuronal damage by reducing glutamate production and increasing the levels of NAAG, which has neuroprotective effects through its action on metabotropic glutamate receptor 3 (mGluR3).
GCPII-IN-1 is a potent inhibitor scaffold of GCPII with a reported Ki of 44.3 nM. Its established inhibitory activity makes it a valuable tool for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel GCPII inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns.
Signaling Pathway of GCPII in Glutamate Excitotoxicity
The enzymatic activity of GCPII plays a critical role in modulating glutamatergic neurotransmission. The following diagram illustrates the signaling pathway leading to glutamate excitotoxicity and the therapeutic intervention point for GCPII inhibitors.
References
Application Notes & Protocols: Methodology for Assessing the In Vivo Efficacy of GCPII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane metallopeptidase with significantly elevated expression in prostate cancer and in various neurological disorders associated with glutamate excitotoxicity.[1][2][3] Inhibition of GCPII has emerged as a promising therapeutic strategy. In oncology, particularly prostate cancer, GCPII is a target for both imaging and therapy.[3][4] In the central nervous system, GCPII hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, excess glutamate release can be attenuated, offering neuroprotection in conditions such as traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis.
GCPII-IN-1 is a urea-based inhibitor scaffold of GCPII with a reported in vitro Ki of 44.3 nM. This document provides detailed methodologies for assessing the in vivo efficacy of this compound and other similar urea-based GCPII inhibitors in relevant preclinical animal models.
Mechanism of Action: GCPII Inhibition
GCPII inhibitors exert their effects through two primary mechanisms depending on the pathological context:
-
Neuroprotection: In the nervous system, GCPII is primarily located on glial cells. Its inhibition prevents the breakdown of NAAG, leading to increased levels of this neuropeptide. NAAG acts as an agonist at presynaptic metabotropic glutamate receptors (mGluR3), which in turn inhibits the release of glutamate, thereby reducing excitotoxicity.
-
Anti-cancer Effects: In prostate cancer, the role of GCPII is multifaceted and includes modulation of folate uptake and involvement in cell signaling pathways that promote tumor growth and survival. Urea-based inhibitors bind to the active site of GCPII/PSMA on prostate cancer cells, which can be leveraged for targeted drug delivery or imaging.
Signaling Pathway of GCPII Inhibition in Neuroprotection
Caption: this compound inhibits GCPII, increasing NAAG and reducing glutamate-mediated excitotoxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on various GCPII inhibitors in different animal models. Note that specific in vivo efficacy data for this compound is not yet publicly available; therefore, data from structurally and functionally similar inhibitors are presented as a reference for expected outcomes.
Table 1: Efficacy of GCPII Inhibitors in Neurological Disorder Models
| Animal Model | GCPII Inhibitor | Dose & Route | Key Efficacy Endpoint | Result | Reference |
| Traumatic Brain Injury (TBI) | ZJ-43 | 50 mg/kg, i.p. | Neuronal Degeneration | Reduced neuronal loss | |
| GCPII Knockout Mice | N/A | Cognitive Function (Morris Water Maze) | Improved performance vs. wild-type injured mice | ||
| Neuropathic Pain (Diabetic) | 2-MPPA | 30 mg/kg, p.o. | Nerve Conduction Velocity | Significantly improved | |
| 2-MPPA | 30 mg/kg, p.o. | Hyperalgesia | Significantly improved | ||
| Chemotherapy-Induced Neuropathy | 2-MPPA | 30 mg/kg, p.o. | Sensory Nerve Conduction Velocity Deficit | 93.5-100% prevention | |
| Amyotrophic Lateral Sclerosis (ALS) | 2-MPPA | Daily in drinking water | Disease Onset | Significantly delayed |
Table 2: Efficacy of GCPII/PSMA Inhibitors in Prostate Cancer Xenograft Models
| Animal Model | Inhibitor/Modality | Cell Line | Key Efficacy Endpoint | Result | Reference |
| Tumor Growth Inhibition | PSMA Antibody-Drug Conjugate (ADC) | C4-2 | Tumor Volume | Significant tumor shrinkage | |
| PSMA ADC | C4-2 | Overall Survival | Significantly increased | ||
| Tumor Targeting (Imaging) | [18F]DCFPyL (PET agent) | LuCaP PDXs | Tumor Uptake | High and specific uptake in PSMA+ tumors | |
| [68Ga]Ga-PSMA-11 (PET agent) | LNCaP | Tumor-to-Muscle Ratio | High contrast imaging |
Experimental Protocols
The following are detailed protocols for assessing the in vivo efficacy of this compound in common preclinical models.
Protocol 1: Prostate Cancer Xenograft Model
This protocol is designed to evaluate the anti-tumor efficacy of this compound in a subcutaneous prostate cancer xenograft model.
1. Cell Culture and Animal Model:
- PSMA-positive human prostate cancer cells (e.g., LNCaP or PC3-PSMA) are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS).
- Male athymic nude mice (4-6 weeks old) are used.
- A suspension of 2 x 10^6 cells in a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
2. Treatment Regimen:
- Mice are randomized into treatment and control groups (n=8-10 per group).
- Treatment Group: this compound is administered. The dose and route should be determined by prior pharmacokinetic studies. A starting point could be a daily intraperitoneal (i.p.) or oral (p.o.) administration.
- Vehicle Control Group: Administered the vehicle used to dissolve this compound.
- Positive Control Group (Optional): A standard-of-care chemotherapy like docetaxel can be used.
3. Efficacy Assessment:
- Tumor Growth: Tumor volume is measured 2-3 times per week with calipers.
- Body Weight: Monitored as an indicator of toxicity.
- Survival: The study can be continued to a survival endpoint, with euthanasia performed when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of distress are observed.
- Pharmacodynamic Markers: At the end of the study, tumors can be excised for analysis of target engagement (e.g., by measuring GCPII activity) or downstream signaling effects.
Experimental Workflow for Prostate Cancer Xenograft Study
Caption: Workflow for assessing this compound efficacy in a prostate cancer xenograft model.
Protocol 2: Traumatic Brain Injury (TBI) Model
This protocol outlines the assessment of the neuroprotective effects of this compound using a controlled cortical impact (CCI) model of TBI.
1. Animal Model:
- Adult male mice (e.g., C57BL/6) are anesthetized.
- A craniotomy is performed over the parietal cortex.
- A moderate TBI is induced using a CCI device with defined parameters (e.g., 3 mm impactor tip, 1.0 mm impact depth, 4 m/s velocity).
2. Treatment Regimen:
- Mice are randomized into treatment and control groups.
- Treatment Group: this compound is administered (e.g., i.p.) immediately post-injury and at subsequent time points as determined by its pharmacokinetic profile.
- Vehicle Control Group: Administered the vehicle.
- Sham Group: Undergoes surgery without the impact injury.
3. Efficacy Assessment:
- Motor Function: Assessed using tests like the rotarod and beam walk at various time points post-injury (e.g., days 1, 3, 7, 14).
- Cognitive Function: Evaluated using the Morris Water Maze or Barnes maze starting at a later time point (e.g., 14 days post-injury) to assess learning and memory deficits.
- Histological Analysis: At the study endpoint (e.g., 24 hours for acute neurodegeneration or 21 days for chronic tissue loss), brains are collected. Sections are stained with markers like Fluoro-Jade B (for degenerating neurons) or antibodies against NeuN (for neuronal loss) and GFAP (for astrogliosis).
Protocol 3: Neuropathic Pain Model
This protocol describes the evaluation of this compound for the alleviation of neuropathic pain, for example, in a chemotherapy-induced neuropathy model.
1. Induction of Neuropathy:
- Peripheral neuropathy is induced in rats or mice by repeated administration of a chemotherapeutic agent such as paclitaxel (e.g., 4 doses of 25 mg/kg, i.p., over two weeks).
2. Treatment Regimen:
- Prophylactic Treatment: this compound or vehicle is administered daily, starting before the first dose of chemotherapy and continuing throughout the induction period.
- Therapeutic Treatment: Treatment with this compound or vehicle begins after the establishment of a clear neuropathic pain phenotype.
3. Efficacy Assessment:
- Mechanical Allodynia: Paw withdrawal threshold to mechanical stimuli is measured using von Frey filaments. A decrease in the threshold indicates allodynia.
- Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured. A shorter latency indicates hyperalgesia.
- Nerve Conduction Velocity (NCV): Sensory NCV can be measured at the end of the study as a physiological indicator of nerve damage and functional recovery.
Conclusion
The protocols and data presented provide a comprehensive framework for the in vivo evaluation of this compound. Given its dual potential in oncology and neurology, a thorough assessment in relevant preclinical models is crucial for its further development. The choice of animal model, dosing regimen, and efficacy endpoints should be tailored to the specific therapeutic indication being investigated. These application notes serve as a guide for researchers to design and execute robust in vivo studies to validate the therapeutic potential of novel GCPII inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GCPII-IN-1 in Combination with Chemotherapy for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane protein that is significantly overexpressed in prostate cancer, particularly in advanced and metastatic disease.[1][2] Its expression levels correlate with tumor grade and progression.[1][3] GCPII has enzymatic functions, including folate hydrolase and N-acetyl-L-aspartyl-L-glutamate (NAAG) hydrolase activity, which are implicated in providing nutrients for tumor growth and modulating key signaling pathways.[1] Inhibition of GCPII has been shown to suppress prostate cancer cell growth, induce cell cycle arrest, and reduce invasiveness in preclinical models. GCPII-IN-1 is a potent inhibitor of GCPII, and its potential to enhance the efficacy of standard-of-care chemotherapy, such as docetaxel, is an area of active investigation.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and potential signaling pathways involved in the combination therapy of this compound and chemotherapy for prostate cancer.
Rationale for Combination Therapy
The combination of this compound with chemotherapy is predicated on the hypothesis that inhibiting GCPII can sensitize prostate cancer cells to the cytotoxic effects of chemotherapeutic agents through multiple mechanisms:
-
Inhibition of Pro-Survival Signaling: GCPII activity has been linked to the activation of pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting GCPII, this compound may downregulate these pathways, thereby lowering the threshold for chemotherapy-induced apoptosis.
-
Cell Cycle Arrest: Inhibition of GCPII has been demonstrated to induce cell cycle arrest at the G0/G1 phase in prostate cancer cells. This synchronization of the cell cycle could potentially increase the sensitivity of the cancer cells to cell cycle-specific chemotherapeutic agents.
-
Disruption of Folate Metabolism: As a folate hydrolase, GCPII plays a role in the uptake of folate, which is essential for nucleotide synthesis and cell proliferation. Inhibition of this function by this compound may deplete the folate supply to cancer cells, thereby hindering their ability to repair DNA damage induced by chemotherapy.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and docetaxel, which are essential for designing combination studies.
| Compound | Target | Ki | IC50 (Prostate Cancer Cell Lines) | Reference |
| This compound | GCPII/PSMA | 44.3 nM | Not available | N/A |
| Docetaxel | Microtubules | Not applicable | LNCaP: ~1.6 - 10 nM; PC-3: ~5 - 10 nM; DU-145: ~2.26 nM |
Note: The IC50 values for docetaxel can vary depending on the specific cell line and experimental conditions. It is recommended to determine the IC50 for each cell line empirically.
Signaling Pathways
The following diagram illustrates the potential signaling pathways affected by the combination of this compound and chemotherapy in prostate cancer.
Caption: Hypothesized signaling pathways affected by this compound and chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and chemotherapy, both alone and in combination, on prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, or DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and docetaxel in complete culture medium.
-
Treat the cells with varying concentrations of this compound alone, docetaxel alone, or a combination of both. Include a vehicle control (DMSO) group.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each treatment.
-
Use the Chou-Talalay method to determine if the combination of this compound and docetaxel has a synergistic, additive, or antagonistic effect.
-
Caption: Workflow for the in vitro cell viability (MTT) assay.
In Vivo Xenograft Model
This protocol describes a study to evaluate the anti-tumor efficacy of this compound in combination with docetaxel in a prostate cancer xenograft mouse model.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Prostate cancer cells (e.g., LNCaP or PC-3)
-
Matrigel
-
This compound formulation for in vivo administration
-
Docetaxel formulation for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 prostate cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Groups:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Docetaxel alone
-
Group 4: this compound in combination with docetaxel
-
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily for this compound and once or twice weekly for docetaxel) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint:
-
Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and body weight between the treatment groups.
-
Caption: Workflow for the in vivo prostate cancer xenograft model.
Conclusion
The combination of this compound with standard chemotherapy represents a promising strategy for the treatment of prostate cancer. The provided application notes and protocols offer a framework for researchers to investigate the synergistic potential of this combination therapy. Further preclinical and clinical studies are warranted to validate the efficacy and safety of this approach.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of GCPII-IN-1 in Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuropathic pain, a chronic condition resulting from nerve damage, is characterized by debilitating symptoms such as allodynia and hyperalgesia.[1] A key mechanism underlying this condition is glutamate excitotoxicity, an excessive activation of glutamate receptors leading to neuronal damage.[2][3] Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a metalloenzyme that contributes to this excitotoxicity.[4][5] GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.
In pathological states, GCPII activity can be upregulated, leading to increased glutamate levels and reduced levels of NAAG. This is significant because NAAG itself is neuroprotective, acting as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which helps to downregulate glutamate release. Therefore, inhibiting GCPII presents a compelling therapeutic strategy. By blocking GCPII, an inhibitor like GCPII-IN-1 can simultaneously decrease the production of excitotoxic glutamate and increase the availability of neuroprotective NAAG. Preclinical studies with various GCPII inhibitors have demonstrated efficacy in models of diabetic, chemotherapy-induced, and toxin-induced neuropathy.
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of a novel GCPII inhibitor, this compound, in a preclinical model of neuropathic pain.
Signaling Pathway of GCPII in Neuropathic Pain
Experimental Design and Protocols
This section outlines a comprehensive workflow for assessing the efficacy of this compound, from model induction to terminal analysis. The experimental design should include a sham group, a vehicle-treated neuropathy group, and multiple dose groups for this compound to establish a dose-response relationship.
Overall Experimental Workflow
References
- 1. Potential neuropathic pain treatment shows promise in preclinical tests | Cornell Chronicle [news.cornell.edu]
- 2. The preventive and therapeutic effects of GCPII (NAALADase) inhibition on painful and sensory diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]
- 5. GCPII and its close homolog GCPIII: from a neuropeptidase to a cancer marker and beyond [imrpress.com]
Application Notes and Protocols for Radiolabeling GCPII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane enzyme that is highly expressed in prostate cancer and the neovasculature of many solid tumors.[1] In the central nervous system, it is referred to as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) and plays a crucial role in regulating neurotransmission by hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[2][3] This dual role makes GCPII an attractive target for both therapeutic intervention and diagnostic imaging in oncology and neurology.
GCPII-IN-1 is a potent urea-based inhibitor scaffold of GCPII with a high affinity (Ki of 44.3 nM).[4] Its structure serves as a foundation for the development of targeted radiopharmaceuticals for imaging and therapy. Radiolabeled GCPII inhibitors enable sensitive and specific visualization of GCPII-expressing tissues, primarily for the diagnosis, staging, and monitoring of prostate cancer using imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Furthermore, when labeled with therapeutic radionuclides, these inhibitors can be used for targeted radionuclide therapy.
These application notes provide detailed protocols for the radiolabeling of this compound with common medical isotopes, including Fluorine-18 ([¹⁸F]), Gallium-68 ([⁶⁸Ga]), and Lutetium-177 ([¹⁷⁷Lu]).
Signaling Pathway of GCPII in the Central Nervous System
In the brain, GCPII modulates glutamatergic neurotransmission. By hydrolyzing NAAG, an agonist of the metabotropic glutamate receptor 3 (mGluR3), GCPII reduces the activation of these presynaptic autoreceptors.[3] This leads to an increase in the release of glutamate into the synapse. Inhibition of GCPII increases NAAG levels, which in turn enhances mGluR3 signaling, leading to a reduction in glutamate release. This mechanism is being explored for neuroprotection in conditions associated with glutamate excitotoxicity.
Caption: GCPII hydrolyzes NAAG, reducing mGluR3 activation and increasing glutamate release.
Experimental Protocols
The following are detailed protocols for the radiolabeling of a suitable precursor of this compound. Since this compound itself does not contain a chelator for radiometals or a prosthetic group for radiohalogenation, a derivative must be synthesized for radiolabeling. For the purpose of these protocols, we will assume the synthesis of a precursor, This compound-precursor , which is this compound modified with a chelator (e.g., DOTA for ⁶⁸Ga and ¹⁷⁷Lu) or a prosthetic group for ¹⁸F labeling (e.g., a boronic ester for Suzuki coupling or an appropriate leaving group for nucleophilic substitution).
Protocol 1: Radiolabeling with [¹⁸F]Fluoride
This protocol describes a two-step labeling approach, which is common for many ¹⁸F-labeled small molecules.
Materials:
-
This compound-precursor (e.g., with a suitable leaving group for nucleophilic substitution)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Experimental Workflow:
Caption: Workflow for the synthesis of [¹⁸F]this compound.
Procedure:
-
[¹⁸F]Fluoride processing: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂CO₃ and K2.2.2 in acetonitrile/water.
-
Azeotropic drying: Dry the eluted [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile at 110°C under a stream of nitrogen.
-
Radiolabeling: Add a solution of the this compound-precursor in anhydrous DMSO to the dried [¹⁸F]KF-K2.2.2 complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Purification: After cooling, quench the reaction with water and purify the crude product using a semi-preparative HPLC system.
-
Formulation: Collect the fraction containing [¹⁸F]this compound and remove the HPLC solvent by rotary evaporation or by passing it through a C18 SPE cartridge, eluting with ethanol, and then diluting with saline for injection.
-
Quality Control: Analyze the final product for radiochemical purity (by analytical HPLC), residual solvents (by gas chromatography), and sterility.
Protocol 2: Radiolabeling with ⁶⁸Ga
This protocol describes the chelation of ⁶⁸Ga with a DOTA-conjugated this compound precursor.
Materials:
-
This compound-DOTA precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (pH 4.0-4.5)
-
Ethanol
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
ITLC strips
Experimental Workflow:
Caption: Workflow for the synthesis of [⁶⁸Ga]this compound.
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Radiolabeling: Add the this compound-DOTA precursor and sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5. Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purification: After cooling, the labeled product can be purified using a C18 SPE cartridge.
-
Formulation: Elute the purified [⁶⁸Ga]this compound from the SPE cartridge with a small volume of ethanol and dilute with saline for injection.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) and/or analytical HPLC.
Protocol 3: Radiolabeling with ¹⁷⁷Lu
This protocol outlines the labeling of a DOTA-conjugated this compound precursor with the therapeutic radionuclide ¹⁷⁷Lu.
Materials:
-
This compound-DOTA precursor
-
[¹⁷⁷Lu]Lutetium chloride
-
Ammonium acetate or sodium ascorbate buffer (pH 4.5-5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system with a radioactivity detector
-
ITLC strips
Experimental Workflow:
Caption: Workflow for the synthesis of [¹⁷⁷Lu]this compound.
Procedure:
-
Radiolabeling: In a sterile vial, combine the this compound-DOTA precursor, [¹⁷⁷Lu]LuCl₃, a suitable buffer (e.g., ammonium acetate or sodium ascorbate), and a radioprotectant (e.g., gentisic acid). Heat the mixture at 95-100°C for 15-30 minutes.
-
Purification: After cooling, purify the reaction mixture using a C18 SPE cartridge to remove unlabeled ¹⁷⁷Lu and other impurities.
-
Formulation: Elute the final product from the SPE cartridge with ethanol and dilute with saline to the desired concentration.
-
Quality Control: Assess the radiochemical purity using ITLC and/or analytical HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained for the radiolabeling of urea-based PSMA inhibitors, which are structurally similar to this compound. These values can be used as a benchmark for the development and optimization of the radiolabeling of this compound derivatives.
Table 1: Radiolabeling of Urea-Based PSMA Inhibitors with ¹⁸F
| Compound | Precursor Amount (mg) | Reaction Time (min) | Radiochemical Yield (RCY, %) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]DCFPyL | 1-2 | 15 | 25-40 | >99 | 40-120 | |
| [¹⁸F]PSMA-1007 | 0.5-1 | 15 | 50-70 | >99 | 80-200 | |
| EuE-k-¹⁸F-FBOA | 1 | 10 | 67 ± 7 | >98 | Not Reported |
Table 2: Radiolabeling of Urea-Based PSMA Inhibitors with ⁶⁸Ga
| Compound | Precursor Amount (µg) | Reaction Time (min) | Radiochemical Yield (RCY, %) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Reference |
| [⁶⁸Ga]PSMA-11 | 10-20 | 5-10 | >95 | >99 | 50-150 | |
| [⁶⁸Ga]PSMA-I&T | 20 | 7 | >98 | >99 | 20-50 | |
| [⁶⁸Ga]Ga-PSMA-Q | Not Reported | 10 | >95 | >98 | Not Reported |
Table 3: Radiolabeling of Urea-Based PSMA Inhibitors with ¹⁷⁷Lu
| Compound | Precursor Amount (nmol) | Reaction Time (min) | Radiochemical Yield (RCY, %) | Radiochemical Purity (%) | Specific Activity (MBq/nmol) | Reference |
| [¹⁷⁷Lu]PSMA-617 | 50 | 20 | >99 | >99 | 10-50 | |
| [¹⁷⁷Lu]PSMA-I&T | 50 | 20 | >99 | >99 | 10-50 | |
| [¹⁷⁷Lu]Lu-13A | Not Reported | 10 | >95 | >95 | 8.9-9.02 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the radiolabeling of this compound, a promising scaffold for the development of targeted radiopharmaceuticals. By adapting these methodologies, researchers can produce radiolabeled this compound derivatives for preclinical and clinical investigations in oncology and neuroscience. The successful implementation of these techniques will facilitate a deeper understanding of the role of GCPII in disease and may lead to the development of novel diagnostic and therapeutic agents.
References
- 1. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring GCPII Activity in Tissue Samples using GCPII-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane metalloenzyme with significant roles in both the nervous system and in prostate cancer. In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Dysregulation of GCPII activity is implicated in various neurological disorders associated with glutamate excitotoxicity, such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[3] Inhibition of GCPII is a promising therapeutic strategy to mitigate neurotoxicity by increasing levels of the neuroprotective peptide NAAG and reducing excessive glutamate.[2]
GCPII-IN-1 is a potent and selective inhibitor of GCPII, exhibiting a Ki of 44.3 nM.[4] These application notes provide detailed protocols for the preparation of tissue samples and the subsequent measurement of GCPII activity using a fluorescence-based assay with this compound as the reference inhibitor.
Signaling Pathway of GCPII in the Nervous System
GCPII is primarily located on the extracellular membrane of astrocytes. Its enzymatic activity directly influences glutamatergic neurotransmission. By hydrolyzing NAAG, GCPII increases the concentration of glutamate in the synaptic cleft. This excess glutamate can lead to excitotoxicity through overstimulation of glutamate receptors on neurons. Conversely, the substrate of GCPII, NAAG, acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor that inhibits further glutamate release. Therefore, inhibition of GCPII leads to a dual neuroprotective effect: a decrease in the production of excitotoxic glutamate and an increase in the activation of mGluR3 by NAAG, which further reduces glutamate release.
Caption: GCPII Signaling Pathway in the Synapse.
Quantitative Data Summary
The following table summarizes key quantitative data for GCPII and its inhibitor, this compound. This information is essential for designing and interpreting experiments.
| Parameter | Value | Compound | Comments | Source |
| Ki | 44.3 nM | This compound | Inhibition constant for GCPII. | |
| IC50 | 0.3 nM | 2-PMPA | A well-characterized potent GCPII inhibitor. | |
| Km (NAAG) | 130 nM | NAAG | Michaelis-Menten constant for the substrate NAAG. | |
| kcat | 4 s⁻¹ | GCPII | Catalytic turnover number. | |
| Optimal pH | 7.4 | - | Optimal pH for GCPII enzymatic activity. | |
| Optimal Temp | 37°C | - | Optimal temperature for GCPII enzymatic activity. |
Experimental Protocols
Preparation of Tissue Homogenates
This protocol describes the preparation of tissue homogenates suitable for the GCPII activity assay. Brain tissue is commonly used due to the high expression of GCPII.
Materials:
-
Tissue of interest (e.g., mouse brain)
-
Ice-cold 0.25 M Sucrose solution
-
Ice-cold GCPII Assay Buffer (provided in commercial kits or can be prepared as 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer (e.g., Omni-Mixer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Excise the tissue of interest and place it immediately in ice-cold PBS to wash away any blood.
-
Weigh the tissue and transfer it to a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose with protease inhibitors) per gram of tissue.
-
Homogenize the tissue on ice. For a Dounce homogenizer, perform 20-30 strokes. For a mechanical homogenizer, use short bursts (e.g., 6 x 30 seconds at 4000 rpm) to prevent heating of the sample.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble and membrane-bound proteins, including GCPII.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
GCPII Activity Assay using a Fluorescence-Based Method
This protocol is adapted from commercially available fluorescence-based GCPII activity assay kits and incorporates the use of this compound for inhibition studies. The assay measures the amount of glutamate produced by the enzymatic activity of GCPII.
Materials:
-
Prepared tissue homogenate
-
GCPII Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GCPII Substrate (e.g., N-acetyl-aspartyl-glutamate, NAAG)
-
GCPII Developer Mix (containing enzymes that react with glutamate to produce a fluorescent signal)
-
Fluorometric Probe (e.g., a non-fluorescent probe that is oxidized to a highly fluorescent product in the presence of H₂O₂)
-
Glutamate Standard
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation/Emission = 530-570/590-600 nm)
Protocol:
A. Reagent Preparation:
-
Glutamate Standard Curve: Prepare a series of dilutions of the Glutamate Standard in GCPII Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 pmol/well) to generate a standard curve.
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water with sonication for the TFA salt). Further dilute the stock solution in GCPII Assay Buffer to the desired working concentrations.
-
Reaction Mix: Prepare a Reaction Mix containing the GCPII Substrate, GCPII Developer, and Fluorometric Probe in GCPII Assay Buffer according to the manufacturer's instructions.
B. Assay Procedure:
-
Sample and Control Wells:
-
Sample Wells: Add a specific amount of tissue homogenate (e.g., 10-50 µg of protein) to multiple wells.
-
Inhibitor Wells: Add the same amount of tissue homogenate to another set of wells and add varying concentrations of this compound.
-
Blank/Background Control Wells: Add the same amount of tissue homogenate to wells without the GCPII substrate to measure background fluorescence.
-
Positive Control: Use a known source of recombinant GCPII if available.
-
Standard Curve Wells: Add the prepared glutamate standards to their respective wells.
-
-
Adjust the volume in all wells to a final volume (e.g., 50 µL) with GCPII Assay Buffer.
-
Initiate the Reaction: Add the Reaction Mix (e.g., 50 µL) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzymatic activity in the tissue sample.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
C. Data Analysis:
-
Subtract the background fluorescence reading from all sample and standard readings.
-
Plot the fluorescence values for the glutamate standards against their concentrations to generate a standard curve.
-
Determine the concentration of glutamate produced in each sample well by interpolating its fluorescence value on the standard curve.
-
Calculate the GCPII activity as the amount of glutamate produced per unit of time per amount of protein (e.g., pmol/min/mg protein).
-
For the inhibition experiment, plot the GCPII activity as a percentage of the uninhibited control against the concentration of this compound to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring GCPII activity in tissue samples.
References
- 1. embopress.org [embopress.org]
- 2. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GCPII-IN-1 in Prostate Cancer Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer (PCa) remains a significant global health challenge, with a pressing need for more effective therapeutic strategies and preclinical models that can accurately predict clinical outcomes. Patient-derived organoids have emerged as a powerful in vitro platform that recapitulates the complex three-dimensional architecture and heterogeneity of the original tumor. Glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA), is a well-validated therapeutic target in prostate cancer due to its significantly elevated expression in primary and metastatic disease.[1][2] GCPII-IN-1 is a potent inhibitor of GCPII with a Ki of 44.3 nM, presenting a promising candidate for investigation in advanced prostate cancer models.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in prostate cancer organoid models. The included methodologies cover organoid culture, drug treatment, and downstream analysis, offering a framework for assessing the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
GCPII is a transmembrane metalloenzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[3][4] In the context of prostate cancer, the enzymatic activity of GCPII is implicated in several pro-tumorigenic signaling pathways. The release of glutamate can activate metabotropic glutamate receptors (mGluRs), which in turn can trigger downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation.[5] Additionally, GCPII has been associated with folate uptake and integrin signaling, further contributing to cancer cell growth and invasion.
This compound, as a potent inhibitor, is designed to block the catalytic activity of GCPII. This inhibition is hypothesized to disrupt the downstream signaling events that are dependent on GCPII's enzymatic function, thereby impeding tumor growth and survival.
Experimental Protocols
Protocol 1: Establishment and Culture of Prostate Cancer Organoids
This protocol outlines the generation of prostate cancer organoids from patient-derived xenografts (PDXs) or fresh patient tissue.
Materials:
-
Prostate cancer tissue (PDX or fresh tumor biopsy)
-
Advanced DMEM/F12
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
B-27™ Supplement
-
N-2 Supplement
-
N-Acetylcysteine
-
Recombinant human EGF
-
Recombinant human Noggin
-
Recombinant human R-spondin1
-
A83-01
-
Nicotinamide
-
SB202190
-
Prostaglandin E2
-
Dihydrotestosterone (DHT)
-
Y-27632 ROCK inhibitor
-
Collagenase Type II
-
TrypLE™ Express
-
Matrigel®
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Digestion:
-
Mince the prostate cancer tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type II in Advanced DMEM/F12 for 60-90 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase with excess Advanced DMEM/F12 and pellet the cells by centrifugation.
-
Further dissociate the cell pellet into single cells or small cell clusters using TrypLE™ Express for 5-10 minutes at 37°C.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a 1:1 mixture of prostate organoid culture medium and Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
Gently add 500 µL of complete prostate organoid culture medium supplemented with Y-27632 to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them with TrypLE™ Express and re-seeding in fresh Matrigel®.
-
Protocol 2: this compound Treatment of Prostate Cancer Organoids
This protocol details the treatment of established prostate cancer organoids with this compound to assess its effect on organoid viability.
Materials:
-
Established prostate cancer organoids in a 96-well plate format
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Prostate organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into small fragments or single cells.
-
Count the cells and resuspend them in Matrigel® at a density of 2000-5000 cells per well of a 96-well plate.
-
Seed the organoids as described in Protocol 1 and allow them to form for 3-4 days.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in prostate organoid culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C and 5% CO₂ for 7 days.
-
-
Viability Assessment:
-
After the 7-day treatment period, perform a cell viability assay using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viability.
-
Data Presentation
The following table presents representative data from a dose-response experiment of this compound on three different patient-derived prostate cancer organoid lines.
| Organoid Line | This compound Concentration (µM) | Percent Viability (%) | Standard Deviation |
| PCa-Org-1 | 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 | |
| 0.1 | 82.1 | 6.1 | |
| 1 | 55.4 | 7.3 | |
| 10 | 25.8 | 5.5 | |
| PCa-Org-2 | 0 (Vehicle) | 100 | 6.5 |
| 0.01 | 98.2 | 5.1 | |
| 0.1 | 90.5 | 6.8 | |
| 1 | 70.1 | 8.2 | |
| 10 | 45.3 | 7.1 | |
| PCa-Org-3 | 0 (Vehicle) | 100 | 4.9 |
| 0.01 | 92.6 | 5.3 | |
| 0.1 | 75.9 | 6.5 | |
| 1 | 48.7 | 7.9 | |
| 10 | 18.2 | 4.7 |
Note: This data is for illustrative purposes only and should be experimentally determined.
Conclusion
The use of patient-derived organoids provides a clinically relevant platform for evaluating novel therapeutic agents like this compound. The protocols outlined in these application notes offer a standardized approach to assess the efficacy of GCPII inhibition in a three-dimensional prostate cancer model. The representative data suggests a dose-dependent effect of this compound on organoid viability, highlighting its potential as a therapeutic strategy for prostate cancer. Further investigations into the downstream molecular effects and in vivo validation are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCPII Imaging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GCPII-IN-1 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the Glutamate Carboxypeptidase II (GCPII) inhibitor, GCPII-IN-1.
Frequently Asked Questions (FAQs)
1. How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2] For short-term storage of powdered compound, a cool, dry place is suitable.
2. How do I reconstitute this compound?
This compound is soluble in DMSO.[1] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. If you encounter solubility issues, gentle warming to 37°C or sonication can aid in dissolution.[2]
3. What is the recommended solvent for preparing working solutions of this compound for in vitro assays?
For most in vitro enzymatic assays, the stock solution of this compound in DMSO can be serially diluted in the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid affecting the enzyme's activity.
4. What are the optimal pH and buffer conditions for working with GCPII?
GCPII activity is typically assayed at a physiological pH of 7.4. A common buffer used for GCPII inhibition assays is 50 mM Tris-HCl with 150 mM NaCl. The stability of this compound in your specific buffer system should be empirically determined.
5. What are some signs of this compound degradation?
A decrease in the inhibitory potency (an increase in IC50 or Ki values) in your assay over time can be an indicator of compound degradation. Visual signs such as discoloration of the stock solution or the appearance of precipitate may also suggest instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Pipetting errors: Inaccurate serial dilutions. 3. Assay variability: Inconsistent incubation times or temperature fluctuations. | 1. Prepare fresh stock solutions and aliquot them for single use. 2. Use calibrated pipettes and prepare fresh dilutions for each experiment. 3. Ensure consistent assay conditions (temperature, incubation time) and use a temperature-controlled plate reader. |
| No or very low inhibition observed. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Incorrect assay conditions: The pH or buffer composition may not be optimal for inhibitor binding. 3. Enzyme concentration too high: An excess of the enzyme can overcome the inhibitor. | 1. Use a fresh vial of the compound or a newly prepared stock solution. 2. Verify the pH of your assay buffer and test a standard, well-characterized GCPII inhibitor as a positive control. 3. Optimize the enzyme concentration to be in the linear range of the assay. |
| High background signal in the assay. | 1. Compound interference: this compound might have intrinsic fluorescence or absorbance at the assay wavelength. 2. Buffer components: Some buffer components might interfere with the detection method. | 1. Run a control experiment with the inhibitor in the assay buffer without the enzyme to measure its background signal and subtract it from the results. 2. Review the compatibility of all buffer components with your assay format. |
| Precipitation of the compound in the assay well. | 1. Low solubility: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit. 2. High DMSO concentration: A high percentage of DMSO from the stock solution can cause the compound to precipitate when diluted in an aqueous buffer. | 1. Determine the aqueous solubility of this compound in your assay buffer. If necessary, include a low percentage of a non-ionic detergent like Tween-20 or Triton X-100 in the buffer. 2. Ensure the final DMSO concentration is as low as possible (ideally <1%). |
Experimental Protocol: Assessing the Stability of this compound in a Buffer Solution
This protocol provides a general framework for determining the stability of this compound in a specific buffer over time.
1. Materials:
-
This compound
-
DMSO
-
The buffer solution of interest (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Recombinant human GCPII enzyme
-
GCPII substrate (e.g., a fluorescently labeled dipeptide)
-
96-well microplate
-
Plate reader
2. Method:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Incubation in Buffer:
-
Dilute the this compound stock solution into the desired buffer to a specific concentration (e.g., 100 µM).
-
Aliquot this solution into separate tubes for each time point and storage condition (e.g., 4°C, room temperature, 37°C).
-
Incubate the tubes for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
-
GCPII Inhibition Assay:
-
At each time point, take an aliquot of the incubated this compound solution.
-
Perform a serial dilution of this solution in the assay buffer.
-
Add the diluted inhibitor and a fixed concentration of the GCPII enzyme to the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the incubated this compound at each time point.
-
Determine the IC50 value at each time point by fitting the data to a dose-response curve.
-
A significant increase in the IC50 value over time indicates degradation of the inhibitor.
-
Data Presentation
The results of the stability study can be summarized in the following table:
| Incubation Time (hours) | Storage Condition | IC50 (nM) | % Remaining Activity |
| 0 | - | [Initial IC50] | 100% |
| 2 | 4°C | [IC50 at 2h, 4°C] | [(Initial IC50 / IC50 at 2h) * 100] |
| 2 | Room Temp | [IC50 at 2h, RT] | [(Initial IC50 / IC50 at 2h) * 100] |
| 2 | 37°C | [IC50 at 2h, 37°C] | [(Initial IC50 / IC50 at 2h) * 100] |
| 4 | 4°C | [IC50 at 4h, 4°C] | [(Initial IC50 / IC50 at 4h) * 100] |
| 4 | Room Temp | [IC50 at 4h, RT] | [(Initial IC50 / IC50 at 4h) * 100] |
| 4 | 37°C | [IC50 at 4h, 37°C] | [(Initial IC50 / IC50 at 4h) * 100] |
| ... | ... | ... | ... |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
potential off-target effects of GCPII-IN-1 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Glutamate Carboxypeptidase II (GCPII) inhibitor, GCPII-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a scaffold for inhibitors of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or Folate Hydrolase I.[1] It is a zinc metallopeptidase that, in the nervous system, hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. This compound has a reported Ki of 44.3 nM for GCPII.[1]
Q2: What are the potential off-target effects of GCPII inhibitors in vivo?
While many GCPII inhibitors are designed to be highly selective, potential off-target interactions are a critical consideration in any in vivo study. The most cited potential off-target for GCPII inhibitors is Glutamate Carboxypeptidase III (GCPIII), a close homolog of GCPII. Additionally, interactions with other zinc-dependent metalloproteases should be considered. However, some inhibitors, like the phosphonate-based 2-PMPA, have shown exquisite selectivity with no reported activity against a panel of over 100 other receptors and enzymes.[2] For urea-based inhibitors, high selectivity for GCPII over GCPIII has also been achieved, in some cases exceeding 1000-fold.[3]
Q3: We are observing unexpected phenotypes in our animal models treated with this compound. How can we determine if these are due to off-target effects?
Unexpected phenotypes can arise from various factors, including off-target effects, compound toxicity, or vehicle effects. To investigate potential off-target effects of this compound, a systematic approach is recommended:
-
Literature Review: Search for known off-targets of structurally similar compounds. This compound is a urea-based scaffold, so literature on other urea-based GCPII inhibitors may provide clues.
-
In Vitro Selectivity Profiling: Test this compound against a panel of related enzymes, with a primary focus on GCPIII and other M28 family metallopeptidases.[2]
-
Control Experiments: Include a structurally related but inactive control compound in your in vivo experiments to distinguish between target-mediated effects and non-specific compound effects.
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. On-target and off-target effects may have different dose-response relationships.
-
Rescue Experiments: If the off-target is known, co-administration of a selective antagonist for the off-target could rescue the phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected neurological or behavioral effects not consistent with GCPII inhibition. | Potential off-target binding to other CNS receptors or enzymes. | 1. Perform a broad in vitro pharmacology screen (e.g., against a panel of common CNS targets). 2. Conduct in vivo microdialysis to measure neurotransmitter levels other than glutamate in the relevant brain region. |
| Toxicity signs (e.g., weight loss, organ damage) at therapeutic doses. | Off-target effects on essential cellular processes or direct compound toxicity. | 1. Perform histopathological analysis of major organs. 2. Conduct cytotoxicity assays in relevant cell lines. 3. Evaluate the pharmacokinetic profile to check for excessive compound accumulation. |
| Lack of efficacy despite confirmed target engagement. | 1. Redundant biological pathways compensating for GCPII inhibition. 2. Off-target effects counteracting the desired on-target effect. | 1. Investigate downstream signaling pathways to confirm modulation by this compound. 2. Use knockout animal models for the putative off-target to test for its role in the lack of efficacy. |
| Discrepancy between in vitro potency and in vivo efficacy. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, poor blood-brain barrier penetration). | 1. Conduct a full pharmacokinetic study to determine the exposure of this compound in the target tissue. 2. Consider formulation changes or alternative routes of administration. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki or IC50) for various GCPII inhibitors against GCPII and its close homolog, GCPIII, illustrating the achievable selectivity.
| Inhibitor | Inhibitor Class | GCPII (Ki or IC50) | GCPIII (Ki or IC50) | Selectivity (GCPIII/GCPII) |
| This compound | Urea-based scaffold | 44.3 nM (Ki) | Not Reported | Not Reported |
| 2-PMPA | Phosphonate-based | 0.3 nM (IC50) | >10,000 nM | >33,000-fold |
| ZJ-43 | Urea-based | 0.8 nM (Ki) | Not Reported | Not Reported |
| DCIBzL | Urea-based | 0.06 nM (IC50) | Not Reported | Not Reported |
| Various Urea-based Inhibitors | Urea-based | Sub-nanomolar to low nanomolar | Micromolar | Up to >4,000-fold |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Selectivity Profiling
This protocol describes a general procedure to determine the IC50 of this compound against GCPII and a potential off-target enzyme (e.g., GCPIII).
-
Reagents and Materials:
-
Recombinant human GCPII and GCPIII enzymes.
-
Specific fluorogenic or chromogenic substrate for the enzymes (e.g., NAAG for GCPII).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like ZnCl2).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Plate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the enzyme (GCPII or GCPIII) to each well.
-
Add the serially diluted this compound to the wells. Include wells with vehicle (DMSO) as a control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
Technical Support Center: Troubleshooting GCPII-IN-1 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for GCPII-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges related to the delivery of this compound across the blood-brain barrier (BBB) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the central nervous system (CNS)?
A1: this compound is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) in peripheral tissues.[1] GCPII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[2][3] In neurological disorders associated with glutamate excitotoxicity, such as stroke and neuropathic pain, excessive glutamate can lead to neuronal damage. By inhibiting GCPII, this compound prevents the breakdown of NAAG, which in turn reduces the levels of extracellular glutamate and enhances the neuroprotective effects of NAAG.[2]
Q2: What are the primary challenges in delivering this compound across the blood-brain barrier?
A2: The main obstacle for delivering this compound and other urea-based GCPII inhibitors to the brain is their inherent physicochemical properties. These molecules are typically polar and negatively charged at physiological pH, which significantly limits their ability to passively diffuse across the lipid-rich blood-brain barrier.[3] Consequently, achieving therapeutic concentrations in the CNS often requires high systemic doses, which can lead to peripheral side effects, or more invasive administration routes.
Q3: My in vivo experiment with systemic administration of this compound shows low efficacy. What are the potential reasons?
A3: Low efficacy in vivo can stem from several factors:
-
Poor BBB Penetration: As mentioned, the hydrophilic nature of this compound is a major barrier.
-
Low Bioavailability: If administered orally, poor absorption from the gastrointestinal tract can result in low plasma concentrations.
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized by the liver or cleared by the kidneys, reducing the amount of drug available to cross the BBB.
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Formulation Issues: The formulation used for administration may not be optimal, leading to poor solubility, instability, or rapid degradation of the compound.
Q4: What are the key experimental readouts to assess the BBB penetration of this compound?
A4: The most critical parameter is the unbound brain-to-plasma partition coefficient (Kp,uu), which measures the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates poor penetration or active efflux. Other important readouts include the apparent permeability coefficient (Papp) from in vitro models and the brain-to-plasma concentration ratio (Kp).
Troubleshooting Guides
Problem 1: Low Brain Concentration of this compound in In Vivo Studies
This is a common issue for hydrophilic small molecules. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Poor Passive Permeability | 1. Chemical Modification: Synthesize more lipophilic analogs of this compound. This could involve masking polar functional groups or adding lipophilic moieties. 2. Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be converted to the active compound within the CNS. |
| Active Efflux by Transporters (e.g., P-gp) | 1. Co-administration with Efflux Inhibitors: Use a known P-gp inhibitor, such as verapamil or cyclosporine A, to see if brain concentrations of this compound increase. Note that this is a research tool and may not be clinically viable due to potential drug-drug interactions. 2. Chemical Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. |
| Low Plasma Bioavailability (Oral Administration) | 1. Formulation Optimization: Improve the oral formulation by using solubility enhancers, such as cyclodextrins, or by developing a lipid-based formulation. 2. Change Administration Route: Switch to an administration route with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection. |
| Inadequate Formulation for Systemic Delivery | 1. Solubility Enhancement: Use co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80) in the formulation to ensure the compound is fully dissolved before injection. 2. Stability Testing: Assess the stability of this compound in the chosen vehicle at the experimental temperature to ensure it is not degrading before or during administration. |
| Alternative Delivery Strategies | 1. Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct transport along the olfactory and trigeminal nerves. 2. Intrathecal or Intracerebroventricular Injection: For preclinical studies requiring direct CNS delivery, these invasive methods can be employed, though they come with potential complications. |
Problem 2: Inconsistent Results in In Vitro BBB Permeability Assays
In vitro models, such as those using hCMEC/D3 cells, are valuable screening tools but can be prone to variability.
| Potential Cause | Troubleshooting Strategy |
| Low or Variable Transendothelial Electrical Resistance (TEER) Values | 1. Optimize Cell Seeding Density: Determine the optimal cell density to achieve a confluent monolayer with maximal TEER. 2. Extend Culture Time: Allow cells to form mature tight junctions by culturing for an adequate period after reaching confluence. However, avoid overgrowth. 3. Use Co-culture Models: Co-culturing endothelial cells with astrocytes or pericytes can enhance barrier properties and increase TEER. 4. Incorporate Shear Stress: Using a dynamic flow-based system can significantly improve TEER values to better mimic physiological conditions. |
| High Permeability of Paracellular Markers | 1. Check Monolayer Integrity: Before each experiment, confirm monolayer integrity by measuring the permeability of a paracellular marker like Lucifer yellow or fluorescently labeled dextran. 2. Review Culture Conditions: Ensure that the culture medium and supplements are optimal for maintaining tight junction integrity. |
| Compound Adsorption to Plasticware | 1. Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips to minimize loss of the compound. 2. Quantify Recovery: Measure the concentration of this compound in the donor and receiver compartments at the end of the experiment to calculate mass balance and assess recovery. |
Quantitative Data Summary
The following tables provide representative data that can be expected from key experiments. These values should be used as a general guide, as results can vary between laboratories and specific experimental conditions.
Table 1: Expected TEER Values for in vitro BBB Models
| Cell Model | Culture Condition | Expected TEER (Ω·cm²) | Reference |
| hCMEC/D3 Monoculture | Static | 30 - 80 | |
| hCMEC/D3 with Astrocytes | Static Co-culture | > 60 | |
| hCMEC/D3 | Dynamic (with shear stress) | 1000 - 1200 |
Table 2: Representative Brain Penetration Data for a Hydrophilic Small Molecule
| Parameter | Description | Typical Value for Poor Penetration |
| Papp (in vitro) | Apparent permeability coefficient in an hCMEC/D3 model. | < 1.0 x 10⁻⁶ cm/s |
| Efflux Ratio | Ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction. | > 2.0 (suggests active efflux) |
| Kp | Total brain-to-plasma concentration ratio. | < 0.1 |
| Kp,uu | Unbound brain-to-plasma partition coefficient. | < 0.1 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay Using the hCMEC/D3 Transwell Model
This protocol provides a method to assess the permeability of this compound across a human cerebral microvascular endothelial cell line (hCMEC/D3) monolayer.
Materials:
-
hCMEC/D3 cells
-
Complete growth medium
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Collagen-coated flasks and inserts
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
This compound
-
Lucifer yellow (as a paracellular marker)
-
LC-MS/MS or other suitable analytical method for quantification
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks according to the supplier's recommendations.
-
Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at an optimized density (e.g., 25,000 cells/cm²).
-
Monolayer Formation: Culture the cells for 5-7 days, replacing the medium every 2-3 days, to allow for the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the formation of the barrier by measuring the TEER daily using an epithelial voltohmmeter. The TEER should stabilize before starting the permeability assay.
-
Permeability Assay: a. Wash the monolayer on both the apical and basolateral sides with pre-warmed assay buffer. b. Add the assay buffer containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber. c. Add fresh assay buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer. f. At the end of the experiment, collect samples from the apical chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS. Measure the fluorescence of Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: In Vivo Microdialysis for Measuring Unbound this compound in the Rat Brain
This protocol describes the use of in vivo microdialysis to measure the extracellular concentration of this compound in a specific brain region of a freely moving rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
This compound formulation for systemic administration
-
LC-MS/MS for analysis
Methodology:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in a stereotaxic frame. b. Implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates. c. Secure the cannula to the skull with dental cement. d. Allow the animal to recover for at least 48 hours.
-
Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump. c. Allow the system to equilibrate for at least 1-2 hours and collect baseline dialysate samples. d. Administer this compound via the desired route (e.g., intravenous bolus or infusion). e. Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into a refrigerated fraction collector. f. Simultaneously, collect blood samples at corresponding time points to determine plasma concentrations.
-
Probe Recovery Calibration: Determine the in vivo recovery of the microdialysis probe using the retrodialysis method to accurately quantify the extracellular fluid concentration from the dialysate concentration.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples (unbound fraction) by LC-MS/MS.
-
Data Analysis: a. Correct the dialysate concentrations for probe recovery to obtain the unbound brain concentration (Cu,brain). b. Determine the unbound plasma concentration (Cu,plasma). c. Calculate the Kp,uu by dividing the area under the curve (AUC) of Cu,brain by the AUC of Cu,plasma.
Visualizations
GCPII Signaling Pathway in Glutamate Excitotoxicity
Caption: this compound inhibits GCPII, preventing NAAG hydrolysis and reducing excitotoxicity.
Experimental Workflow for Troubleshooting Poor BBB Penetration
Caption: A logical workflow for diagnosing and addressing poor BBB penetration of this compound.
References
Technical Support Center: Addressing Poor Oral Bioavailability of GCPII-IN-1 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of GCPII-IN-1 and its analogs.
Section 1: Troubleshooting Guides
This section offers a structured approach to diagnosing and resolving common issues encountered during the preclinical development of this compound analogs.
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or formulation preparation.
Possible Cause: The inherent physicochemical properties of the urea-based scaffold, which is often hydrophilic and can have poor solubility depending on the specific analog's structure.
Troubleshooting Steps:
-
Comprehensive Solubility Profiling:
-
Determine the kinetic and thermodynamic solubility in various aqueous buffers (pH 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Assess solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution.
-
-
Formulation Strategies:
-
Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to prevent crystallization and enhance dissolution. Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: For more lipophilic analogs, consider self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve solubilization.[1]
-
Complexation: Use cyclodextrins to form inclusion complexes that can enhance aqueous solubility.
-
Issue 2: Poor Intestinal Permeability
Symptom: In vitro Caco-2 permeability assays show low apparent permeability (Papp) values, and in vivo studies indicate low absorption.
Possible Cause: this compound analogs are often polar and charged at physiological pH, which limits their ability to cross the intestinal epithelium via passive diffusion.
Troubleshooting Steps:
-
Confirm Low Permeability:
-
Perform a bidirectional Caco-2 permeability assay to determine both apical to basolateral (A-B) and basolateral to apical (B-A) transport.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).
-
-
Strategies to Enhance Permeability:
-
Prodrug Approach: Mask the polar carboxyl groups with ester moieties to create a more lipophilic prodrug that can passively diffuse across the cell membrane.[2][3] The ester can then be cleaved by intracellular esterases to release the active compound.
-
Formulation with Permeation Enhancers: Include excipients in the formulation that can transiently open tight junctions or inhibit efflux pumps. However, this approach requires careful toxicity assessment.[4]
-
Ion Pairing: Use a lipophilic counter-ion to form a neutral complex with the charged drug, thereby increasing its lipophilicity and membrane permeability.[4]
-
Issue 3: High First-Pass Metabolism
Symptom: The compound shows high clearance in liver microsome stability assays and low exposure in vivo despite good solubility and permeability.
Possible Cause: The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver.
Troubleshooting Steps:
-
Assess Metabolic Stability:
-
Conduct a microsomal stability assay using human and rat liver microsomes to determine the in vitro half-life and intrinsic clearance.
-
If metabolic instability is observed, identify the metabolic hotspots on the molecule through metabolite identification studies.
-
-
Mitigation Strategies:
-
Structural Modification: Modify the chemical structure at the metabolic hotspots to block enzymatic degradation. This could involve introducing fluorine atoms or other blocking groups.
-
Prodrug Design: A prodrug can be designed to mask the site of metabolic attack.
-
Co-administration with CYP Inhibitors: While not a long-term solution, co-administration with a known inhibitor of the metabolizing enzyme (e.g., ritonavir for CYP3A4) in preclinical studies can help confirm first-pass metabolism as the primary reason for low bioavailability.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound and its analogs?
A1: The primary limiting factors are their inherent physicochemical properties. These compounds are often hydrophilic and contain multiple carboxylic acid groups, leading to them being charged at physiological pH. This results in poor membrane permeability. While some analogs might also have solubility issues, poor permeability is a very common challenge for this class of inhibitors.
Q2: My this compound analog has a low ClogP value. What is the first step I should take to improve its oral absorption?
A2: With a low ClogP value, indicating high polarity, the primary hurdle is likely poor intestinal permeability. The most promising first step is to explore a prodrug strategy. By converting the carboxylic acid functional groups into esters, you can increase lipophilicity, which should enhance passive diffusion across the intestinal epithelium.
Q3: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A3: The standard in vitro method is the bidirectional Caco-2 permeability assay. This assay measures the transport of your compound across a Caco-2 cell monolayer in both directions: apical to basolateral (A-B, representing absorption) and basolateral to apical (B-A, representing efflux). An efflux ratio (the ratio of Papp B-A to Papp A-B) greater than 2 is a strong indication that your compound is a P-gp substrate.
Q4: What are some common formulation strategies for polar, poorly permeable compounds?
A4: For polar compounds where permeability is the main issue, formulation strategies are more challenging but can include the use of permeation enhancers. These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport. However, the toxicity and potential for off-target effects of permeation enhancers must be carefully evaluated. Other strategies include the use of lipid-based formulations like SEDDS, which can sometimes improve the absorption of polar compounds through various mechanisms.
Q5: My compound is stable in liver microsomes but still shows low oral bioavailability. What could be the issue?
A5: If metabolic stability is good, the low bioavailability is likely due to poor absorption (low solubility and/or low permeability). It is also possible that there is extrahepatic metabolism occurring in the gut wall, or that the compound is unstable in the acidic environment of the stomach. A systematic evaluation of solubility, permeability, and stability at different pH values is recommended to pinpoint the exact cause.
Section 3: Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of a Typical this compound Analog
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | 319.31 g/mol | Favorable (within Lipinski's Rule of 5) |
| Ki for GCPII | 44.3 nM | Potent inhibitor |
| Aqueous Solubility (pH 7.4) | Low to Moderate | May limit dissolution rate |
| ClogP | < 0 | High polarity, suggests poor passive permeability |
| Caco-2 Permeability (Papp A-B) | < 1 x 10⁻⁶ cm/s | Low permeability, a major barrier to absorption |
| Efflux Ratio (Papp B-A / A-B) | > 2 | Indicates active efflux by transporters like P-gp |
| Microsomal Stability (t½) | > 30 min | Likely to have low to moderate hepatic clearance |
Table 2: Expected Impact of Improvement Strategies on Pharmacokinetic Parameters
| Strategy | Expected Change in F% | Primary Mechanism of Improvement |
| Prodrug (Esterification) | Significant Increase | Increased lipophilicity and passive permeability |
| Amorphous Solid Dispersion | Moderate Increase | Enhanced dissolution rate and solubility |
| Nanomilling | Moderate Increase | Increased surface area for dissolution |
| Lipid-Based Formulation (SEDDS) | Variable Increase | Improved solubilization and potential lymphatic uptake |
Section 4: Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol outlines the procedure for assessing the intestinal permeability and potential for active efflux of a this compound analog.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and the amount of compound that transports to the basolateral (receiver) side is measured over time (e.g., at 30, 60, 90, and 120 minutes).
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) side, and the amount of compound that transports to the apical (receiver) side is measured over the same time course.
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).
Protocol 2: Liver Microsomal Stability Assay
This protocol is used to evaluate the metabolic stability of a compound in the presence of liver enzymes.
-
Preparation: Human or rat liver microsomes are thawed on ice. A reaction mixture containing phosphate buffer (pH 7.4) and the test compound is prepared.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system to the reaction mixture. A control incubation without the NADPH-regenerating system is also run to assess non-enzymatic degradation.
-
Incubation: The reaction is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for determining the oral bioavailability of a this compound analog in rats.
-
Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated (jugular vein) for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as an IV bolus via the tail vein.
-
Oral (PO) Group: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Section 5: Mandatory Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols Using GCPII-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals working with the Glutamate Carboxypeptidase II (GCPII) inhibitor, GCPII-IN-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA).[1] GCPII is a zinc-dependent metalloenzyme that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[2][3] By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to increased levels of NAAG and decreased levels of glutamate. This mechanism is particularly relevant in the context of prostate cancer research, where GCPII is highly expressed.[1][2]
Q2: What are the key signaling pathways affected by GCPII inhibition in prostate cancer?
A2: In prostate cancer, GCPII activity is linked to the activation of pro-oncogenic signaling pathways. The glutamate produced by GCPII can activate metabotropic glutamate receptors (mGluRs), which in turn can trigger downstream pathways like the PI3K/AKT and MAPK/ERK signaling cascades. These pathways are known to promote cell survival, growth, and metastatic potential. By inhibiting GCPII, this compound can help to downregulate these pro-cancerous signaling events.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO. It is recommended to use newly opened, hygroscopic DMSO for the best solubility. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the typical concentrations of this compound to use in in vitro and cell-based assays?
A4: The optimal concentration of this compound will depend on the specific assay and cell type. Based on its known inhibitory constant (Ki) of 44.3 nM, a starting point for in vitro enzymatic assays could be in the low nanomolar to micromolar range. For cell-based assays with prostate cancer cell lines like LNCaP, which express PSMA, concentrations in the nanomolar to low micromolar range are also a reasonable starting point, similar to other potent GCPII inhibitors. Empirical determination of the optimal concentration through dose-response experiments is always recommended.
Quantitative Data for GCPII Inhibitors
The following table summarizes key quantitative data for this compound and other relevant GCPII inhibitors for easy comparison.
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | Ki | 44.3 nM | Enzymatic assay | |
| Compound 10 (related to this compound) | IC50 | 498 nM | Inhibition of [131I]DCIT from PSMA in human LNCaP cells | |
| 2-PMPA | Ki | 0.2 nM | Competitive inhibition in a microplate assay | |
| 2-MPPA | IC50 | 90 nM | Thiol-based inhibitor | |
| Modified Xanthene | IC50 | 353 ± 24 nM | Fluorescence-based in vitro assay |
Experimental Protocols
Detailed Methodology for In Vitro Fluorescence-Based GCPII Inhibition Assay
This protocol is adapted from established fluorescence-based assays for GCPII inhibition and can be used to determine the IC50 value of this compound.
Materials:
-
Recombinant human GCPII (final concentration ~0.02 nM)
-
This compound stock solution (in DMSO)
-
Fluorescent substrate (e.g., Glu-Glu dipeptide labeled with fluorescein, final concentration ~100 nM)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
Enzyme and inhibitor pre-incubation: In the wells of the microplate, add the diluted this compound solutions. Then, add the recombinant human GCPII enzyme to each well. The final volume should be half of the total reaction volume (e.g., 25 µL for a 50 µL final volume).
-
Incubate: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the fluorescent substrate to each well to initiate the enzymatic reaction.
-
Kinetic measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Improper storage of recombinant GCPII. 2. Inactive enzyme due to repeated freeze-thaw cycles. 3. Incorrect assay buffer pH or composition. 4. Degraded substrate. | 1. Ensure GCPII is stored at -80°C and handled on ice. 2. Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. 3. Verify the pH and composition of the assay buffer. Ensure it is at the optimal pH for GCPII activity (typically around 7.4). 4. Use a fresh stock of the substrate. |
| High background fluorescence | 1. Autofluorescence of this compound or other compounds. 2. Contaminated assay buffer or reagents. 3. Non-specific binding of the substrate to the microplate. | 1. Run a control with the inhibitor alone (no enzyme) to measure its intrinsic fluorescence. 2. Use high-purity reagents and water to prepare the assay buffer. 3. Use low-binding microplates. Consider adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding. |
| Poor reproducibility or high variability between replicates | 1. Pipetting errors, especially with small volumes. 2. Inconsistent incubation times or temperatures. 3. Lot-to-lot variability of this compound or recombinant enzyme. 4. Poor solubility of this compound at higher concentrations. | 1. Use calibrated pipettes and prepare master mixes for reagents. 2. Ensure consistent timing for all steps and use a temperature-controlled plate reader. 3. Qualify new lots of reagents by comparing their performance to previous batches. 4. Ensure complete dissolution of this compound in DMSO, using sonication if necessary. Be aware of potential precipitation when diluting into aqueous buffer. |
| Unexpected results in cell-based assays (e.g., no effect on cell viability) | 1. Low or no expression of GCPII/PSMA in the chosen cell line. 2. Poor cell permeability of this compound. 3. Incorrect assay duration or endpoint measurement. 4. Cell culture contamination. | 1. Confirm GCPII/PSMA expression in your cell line using techniques like Western blot or flow cytometry. Use a positive control cell line (e.g., LNCaP). 2. While GCPII is a cell-surface enzyme, inhibitor access can be a factor. Consider optimizing incubation time. 3. The effects of GCPII inhibition on cell proliferation may take time to manifest. Conduct time-course experiments (e.g., 24, 48, 72 hours). 4. Regularly test cell cultures for mycoplasma and other contaminants. |
Visualizations
Caption: Signaling pathway of GCPII in prostate cancer and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to GCPII-IN-1
Welcome to the technical support center for GCPII-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding potential mechanisms of resistance to the Glutamate Carboxypeptidase II (GCPII) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as Prostate-Specific Membrane Antigen (PSMA) or Folate Hydrolase 1 (FOLH1).[1][2][3] It functions by binding to the active site of GCPII, preventing it from hydrolyzing its natural substrates.[4] The primary functions of GCPII are the hydrolysis of N-acetylaspartylglutamate (NAAG) in the nervous system and the cleavage of poly-γ-glutamylated folates in the small intestine.[2] In cancer, particularly prostate cancer, GCPII is highly overexpressed and its activity is linked to cell proliferation and angiogenesis. This compound acts as a competitive inhibitor with a reported Ki (inhibition constant) of 44.3 nM.
Q2: My cells are developing resistance to this compound. What are the potential general mechanisms?
A2: Acquired resistance to targeted cancer therapies like this compound can occur through various mechanisms. These are broadly categorized as:
-
Target-related alterations: Changes in the GCPII protein itself, such as mutations in the FOLH1 gene that prevent inhibitor binding, or downregulation of GCPII expression.
-
Drug transport modifications: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, or decreased uptake into the cell.
-
Bypass pathway activation: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of GCPII ineffective. For example, upregulation of pathways like PI3K/AKT/mTOR or MAPK could compensate for the loss of GCPII-driven signaling.
-
Alternative Splicing: Changes in the splicing of FOLH1 mRNA can produce different protein isoforms, some of which may not be effectively inhibited by this compound.
Q3: How does this compound compare to other common GCPII inhibitors?
A3: Several classes of GCPII inhibitors have been developed. This compound is a potent scaffold, but it's useful to compare its properties with well-characterized inhibitors like 2-PMPA and 2-MPPA.
| Inhibitor | Inhibitor Class | Potency (IC50 / Ki) | Key Features |
| This compound | Scaffold Compound | Ki = 44.3 nM | Used for prostate cancer research. |
| 2-PMPA | Phosphonate-based | IC50 ≈ 200-300 pM | Highly potent and selective competitive inhibitor. Poor oral bioavailability and brain penetration. |
| 2-MPPA | Thiol-based | IC50 = 90 nM | Nanomolar potency and effective in animal models after oral administration. |
Troubleshooting Guide
Issue 1: Decreased or No Cellular Response to this compound Treatment
Q: I am not observing the expected anti-proliferative or cytotoxic effects of this compound on my cancer cell line. What should I check first?
A:
-
Confirm Target Expression: First, verify that your cell line expresses GCPII (PSMA). Expression levels can vary significantly between cell lines. Use qPCR to check FOLH1 mRNA levels or Western Blot/Flow Cytometry to confirm GCPII protein expression.
-
Inhibitor Integrity and Concentration: Ensure the inhibitor is properly stored (-20°C for short-term, -80°C for long-term) and has not degraded. Prepare fresh working solutions for each experiment. Perform a dose-response curve to confirm the IC50 in your specific cell line and ensure you are using an effective concentration.
-
Confirm Target Engagement: It is crucial to confirm that this compound is binding to its target within the cell. A cellular thermal shift assay (CETSA) or a Bio-layer Interferometry (BLI) assay can be used to verify target engagement in intact cells or with cell lysates.
Issue 2: Acquired Resistance After Initial Sensitivity
Q: My cells were initially sensitive to this compound, but now they are proliferating even at high concentrations. How can I investigate the mechanism of resistance?
A: This suggests acquired resistance. A systematic approach is needed to identify the underlying cause. The following workflow can guide your investigation.
Caption: Workflow for Investigating Acquired Resistance to this compound.
Signaling Pathways and Resistance
GCPII activity can influence several signaling pathways. Resistance to this compound may arise from the cell compensating for the loss of these signals.
Caption: GCPII Signaling and Potential Resistance Bypass Pathways.
Experimental Protocols
Protocol 1: GCPII Inhibition Assay (Fluorescence-Based)
This protocol is adapted from in vitro screening methods to determine the inhibitory potency (IC50) of compounds like this compound.
-
Reagents & Materials:
-
Recombinant human GCPII protein.
-
This compound (or other test inhibitors).
-
Fluorescently-labeled dipeptide substrate (e.g., Glu-Glu-fluorescein).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
96-well microplate.
-
Plate reader with fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed concentration of recombinant GCPII (e.g., 0.02 nM final concentration) to each well.
-
Add the various concentrations of this compound to the wells. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate to a final concentration of ~100 nM.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Reagents & Materials:
-
Cancer cells expressing GCPII.
-
This compound.
-
Lysis Buffer (with protease inhibitors).
-
Antibody against GCPII for Western Blot.
-
Standard Western Blot equipment.
-
PCR machine or heating block for temperature gradient.
-
-
Procedure:
-
Culture cells to ~80% confluency. Treat one group of cells with this compound at a desired concentration (e.g., 10x IC50) and another group with vehicle (DMSO) for 1-2 hours.
-
Harvest and wash the cells. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Collect the supernatant and analyze the amount of soluble GCPII at each temperature point using Western Blot.
-
Analysis: In the vehicle-treated samples, the amount of soluble GCPII will decrease as the temperature increases. In the this compound treated samples, the binding of the inhibitor should stabilize the protein, resulting in more soluble GCPII at higher temperatures. Plot the percentage of soluble GCPII against temperature to generate melting curves and determine the shift in melting temperature (Tm).
-
Protocol 3: Radioenzymatic Assay for GCPII Activity
This is a highly sensitive orthogonal method to confirm inhibition results.
-
Reagents & Materials:
-
3H-labeled NAAG (N-acetyl-aspartyl-[3H]glutamate).
-
Recombinant GCPII or cell lysate.
-
Reaction Buffer: 40 mM Tris-HCl, 1 mM CoCl2, pH 7.4.
-
Stop Solution: 0.1 M sodium phosphate buffer, pH 7.5.
-
AG1X8 ion-exchange resin.
-
Scintillation plates and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, GCPII enzyme (e.g., 40 pM), and the desired concentration of this compound.
-
Initiate the reaction by adding 3H-NAAG (e.g., 30 nM).
-
Incubate at 37°C for 25 minutes.
-
Stop the reaction by adding ice-cold Stop Solution.
-
Use AG1X8 ion-exchange resin to separate the cleaved [3H]glutamate from the unreacted 3H-NAAG.
-
Measure the radioactivity of the flowthrough (containing [3H]glutamate) using a scintillation counter.
-
Calculate the percent inhibition relative to a control reaction without the inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GCPII Inhibitors: 2-PMPA and GCPII-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA): the well-established research tool 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) and the inhibitor scaffold GCPII-IN-1. While extensive data is available for 2-PMPA, information regarding this compound is limited, precluding a direct, in-depth experimental comparison at this time. This document summarizes the available data for both compounds to serve as a resource for researchers in neuroscience and cancer biology.
Introduction to GCPII and its Inhibition
Glutamate Carboxypeptidase II (GCPII) is a transmembrane metalloenzyme with significant roles in both the central nervous system and in cancer progression. In the brain, GCPII hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2][3][4] By modulating the levels of NAAG, an agonist at the metabotropic glutamate receptor 3 (mGluR3), and glutamate, a primary excitatory neurotransmitter, GCPII plays a crucial role in glutamatergic signaling. Inhibition of GCPII is a therapeutic strategy for neurological disorders associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis.
In peripheral tissues, GCPII is highly expressed in prostate cancer and the neovasculature of many solid tumors, where it is referred to as Prostate-Specific Membrane Antigen (PSMA). This has made GCPII a prominent target for the imaging and therapy of prostate cancer.
Quantitative Data Summary
A direct comparison of the efficacy of this compound and 2-PMPA is challenging due to the limited publicly available data for this compound. The following table summarizes the known quantitative data for both inhibitors.
| Parameter | This compound | 2-PMPA |
| Inhibitory Potency (Ki) | 44.3 nM | 0.2 nM |
| Inhibitory Potency (IC50) | Not Available | 300 pM |
| Mechanism of Action | GCPII Inhibitor Scaffold | Competitive GCPII Inhibitor |
| Primary Research Area | Prostate Cancer | Neurological Disorders, Prostate Cancer |
Signaling Pathway of GCPII Inhibition
The inhibition of GCPII by compounds like 2-PMPA and this compound leads to a cascade of downstream effects that are of therapeutic interest. By blocking the enzymatic activity of GCPII, these inhibitors prevent the breakdown of NAAG. This leads to an increase in extracellular NAAG levels and a decrease in the production of glutamate from this source. The elevated NAAG levels enhance the activation of presynaptic mGluR3 receptors, which in turn inhibits further glutamate release, thereby reducing overall glutamatergic neurotransmission and mitigating excitotoxicity.
Caption: GCPII Inhibition Signaling Pathway
Experimental Protocols
Detailed experimental data for this compound is not currently available in the public domain. However, the efficacy of GCPII inhibitors is typically assessed using standardized enzymatic assays. The following is a generalized protocol that can be adapted to compare the inhibitory potential of novel compounds like this compound against a reference compound such as 2-PMPA.
In Vitro GCPII Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human GCPII.
Materials:
-
Recombinant human GCPII
-
Fluorogenic GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds (this compound, 2-PMPA) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor (2-PMPA) in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of recombinant GCPII to each well.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel GCPII inhibitor typically follows a multi-step process, from initial screening to in vivo validation.
Caption: GCPII Inhibitor Characterization Workflow
Conclusion
2-PMPA is a highly potent and extensively studied inhibitor of GCPII, serving as a critical tool for preclinical research in both neurology and oncology. Its picomolar to low nanomolar inhibitory activity makes it a standard for comparative studies.
This compound is identified as a GCPII inhibitor scaffold with a reported Ki of 44.3 nM, suggesting it is a less potent inhibitor than 2-PMPA. Its primary application is noted in the context of prostate cancer research. However, the absence of comprehensive published data, including IC50 values and detailed experimental validation, currently limits a thorough evaluation and direct comparison of its efficacy against 2-PMPA.
For researchers considering the use of GCPII inhibitors, 2-PMPA offers a well-characterized profile with a robust body of literature supporting its use. Further investigation and publication of experimental data for this compound are necessary to fully understand its potential and to enable a direct and meaningful comparison with other GCPII inhibitors. This guide will be updated as more information becomes available.
References
- 1. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Urea-Based GCPII Inhibitors: GCPII-IN-1 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GCPII-IN-1 and other prominent urea-based inhibitors of Glutamate Carboxypeptidase II (GCPII). The following sections detail comparative inhibitory activities, experimental methodologies, and the underlying signaling pathway.
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for neurological disorders characterized by excessive glutamate signaling and for the imaging and therapy of prostate cancer.[1][2][3] Urea-based inhibitors are a significant class of compounds targeting GCPII, with many demonstrating high potency.[4][5] This guide focuses on comparing this compound with other key urea-based inhibitors to aid in the selection of appropriate research tools.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various urea-based compounds against GCPII has been evaluated using different assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other notable urea-based inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Ki (nM) | IC50 (nM) | Notes |
| This compound | 44.3 | - | A GCPII inhibitor scaffold for prostate cancer research. |
| ZJ-43 | 0.8 | 2.4 | A potent inhibitor effective in animal models of neuropathic pain and traumatic brain injury. |
| DCIBzL | 0.01 | 0.06 | One of the most potent urea-based GCPII inhibitors reported. |
| DCMC | - | 17 | A urea-based inhibitor with nanomolar potency. |
| DCIT | - | 0.5 | A highly potent urea-based inhibitor. |
| DCFBC | - | 14 | A urea-based inhibitor with nanomolar potency. |
Signaling Pathway of GCPII in Neurological Context
GCPII plays a critical role in regulating glutamate levels in the synaptic cleft. It does so by hydrolyzing N-acetylaspartylglutamate (NAAG), an abundant neuropeptide, into N-acetylaspartate (NAA) and glutamate. The released glutamate can then act on various glutamate receptors, while NAAG itself is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is involved in neuroprotective signaling pathways. Inhibition of GCPII is a therapeutic strategy aimed at reducing excitotoxic glutamate levels and increasing the neuroprotective effects of NAAG.
Experimental Protocols
The determination of the inhibitory activity of compounds against GCPII is crucial for their development. Below are detailed methodologies for key experiments cited in the comparison.
GCPII Inhibition Assay (NAAG Hydrolysis)
This assay measures the enzymatic activity of GCPII by quantifying the hydrolysis of its natural substrate, N-acetylaspartylglutamate (NAAG).
Objective: To determine the IC50 or Ki value of a test compound.
Materials:
-
Recombinant human GCPII enzyme.
-
Radiolabeled substrate: [3H]-NAAG.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with NaCl).
-
Scintillation fluid and counter.
Procedure:
-
Enzyme Preparation: Dilute recombinant human GCPII to a working concentration in the assay buffer.
-
Inhibitor Incubation: In a microplate, pre-incubate the GCPII enzyme with varying concentrations of the test inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H]-NAAG, to each well.
-
Reaction Termination: After a specific incubation time, terminate the reaction. This can be achieved by adding a stop solution or by rapid separation of the product from the substrate.
-
Product Quantification: Separate the radiolabeled glutamate product from the unreacted [3H]-NAAG using methods like ion-exchange chromatography.
-
Data Analysis: Measure the radioactivity of the glutamate product using a scintillation counter. The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Selectivity Assays
To assess the specificity of a GCPII inhibitor, its activity against other related enzymes, such as Glutamate Carboxypeptidase III (GCPIII), or other metallopeptidases is evaluated.
Objective: To determine the selectivity of an inhibitor for GCPII over other enzymes.
Procedure:
-
Perform inhibition assays as described above, but substitute GCPII with the other enzyme of interest (e.g., GCPIII).
-
Determine the IC50 or Ki value of the test compound against the other enzyme.
-
The selectivity ratio is then calculated by dividing the IC50 or Ki for the other enzyme by the IC50 or Ki for GCPII. A higher ratio indicates greater selectivity for GCPII. For example, ZJ-43 is also a potent inhibitor of GCPIII with a Ki of 23 nM.
In Vivo Evaluation
Animal models are used to assess the efficacy of GCPII inhibitors in relevant disease models, such as neuropathic pain or for imaging prostate cancer xenografts.
Objective: To evaluate the in vivo efficacy and pharmacokinetic properties of a GCPII inhibitor.
General Workflow:
-
Animal Model: Utilize a relevant animal model (e.g., a rat model of traumatic brain injury or mice with prostate cancer xenografts).
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile (e.g., half-life, bioavailability). Many potent GCPII inhibitors are highly polar and do not readily penetrate the blood-brain barrier.
-
Efficacy Assessment:
-
Neurological Models: Assess behavioral endpoints relevant to the disease model (e.g., pain response in a neuropathic pain model).
-
Cancer Imaging: For imaging agents, perform SPECT or PET imaging at different time points to visualize tumor uptake.
-
-
Ex Vivo Analysis: Tissues of interest (e.g., brain, tumor) can be collected for ex vivo analysis of drug concentration or target engagement.
Conclusion
This compound is a valuable tool for researchers studying GCPII, particularly in the context of prostate cancer. When compared to other well-characterized urea-based inhibitors like ZJ-43 and DCIBzL, this compound exhibits a moderate inhibitory potency. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, the need for in vivo efficacy, and the specific application (e.g., therapeutic development versus in vitro screening). The provided experimental protocols and pathway diagram serve as a foundational resource for designing and interpreting studies involving these important pharmacological agents.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GCPII-IN-1: A Selective PSMA Inhibitor for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective inhibition of Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII), is a critical area of investigation for the diagnosis and treatment of prostate cancer and other pathologies. This guide provides an objective comparison of GCPII-IN-1 with other key PSMA inhibitors, supported by experimental data and detailed methodologies.
This compound is a urea-based inhibitor of GCPII, demonstrating a significant binding affinity with a reported inhibition constant (Ki) of 44.3 nM. Its scaffold is designed for potential applications in targeted drug delivery and imaging in prostate cancer research. This guide will delve into its performance in comparison to other well-established PSMA inhibitors.
Quantitative Comparison of PSMA Inhibitors
The efficacy of a PSMA inhibitor is primarily determined by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher affinity and potency. The following table summarizes the binding affinities of this compound and other notable PSMA inhibitors.
| Inhibitor | Ki (nM) | IC50 (nM) | Compound Class |
| This compound | 44.3[1] | - | Urea-based |
| 2-PMPA | 0.2[2][3] | 0.3[4] | Phosphonate-based |
| 2-MPPA | - | 90 | Thiol-based |
| PSMA-617 | ~2.3-5 | - | Urea-based |
| PSMA-11 | 12.0 ± 2.8 | - | Urea-based |
| DCFPyL | - | - | Urea-based |
| PSMA-IN-1 | 2.49 | - | Not Specified |
| PSMA-IN-2 | 1.07 | - | Not Specified |
Selectivity Profile
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound involves robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the validation of PSMA inhibitors.
Enzymatic Activity Assay for Ki Determination (NAALADase Assay)
This assay is fundamental for determining the inhibition constant (Ki) of a test compound. The protocol is adapted from the original research describing this compound.
Objective: To determine the Ki of this compound for human GCPII.
Materials:
-
Recombinant human GCPII
-
Substrate: N-acetyl-L-aspartyl-L-[3,4-3H]glutamate ([3H]NAAG)
-
This compound (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the recombinant human GCPII enzyme to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding the [3H]NAAG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding an acidic stop solution (e.g., 1 M HCl).
-
Separate the product ([3H]glutamate) from the unreacted substrate using an anion-exchange resin.
-
Add scintillation fluid to the wells containing the eluted product.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a non-radiolabeled inhibitor by measuring its ability to displace a known radioligand from the target receptor.
Objective: To assess the competitive binding affinity of this compound.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Radioligand (e.g., [125I]DCIT)
-
This compound (unlabeled competitor)
-
Binding Buffer: Tris-HCl buffer with BSA
-
Wash Buffer: Cold PBS
-
Gamma counter
Procedure:
-
Culture PSMA-positive cells to confluence in a multi-well plate.
-
Prepare serial dilutions of this compound.
-
In the assay plate, add a fixed concentration of the radioligand to each well.
-
Add the varying concentrations of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known non-radiolabeled inhibitor).
-
Incubate the plate for a specific time at a controlled temperature (e.g., 1 hour at 4°C) to reach binding equilibrium.
-
Aspirate the binding buffer and wash the cells with cold wash buffer to remove unbound radioligand.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate the specific binding at each concentration of the competitor.
-
Determine the IC50 value from the competition curve.
Visualizing Key Processes
To better understand the context of this compound's function, the following diagrams illustrate the PSMA signaling pathway and a typical experimental workflow.
Caption: PSMA signaling pathway modulation.
Caption: Workflow for enzymatic Ki determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2023064783A1 - Dopa and caffiec acid analogs as novel gcpii inhibitors - Google Patents [patents.google.com]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Comparative Analysis of GCPII-IN-1 in Cancer Cell Lines: A Research Guide
A comparative analysis of the inhibitor GCPII-IN-1 across various cancer cell lines cannot be provided at this time due to the absence of publicly available experimental data, specifically IC50 values, for this compound.
While this compound is identified as an inhibitor scaffold for Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), with a Ki of 44.3 nM, detailed studies quantifying its specific cytotoxic or inhibitory effects on a panel of cancer cell lines have not been published in the accessible scientific literature.[1]
This guide, therefore, provides a comprehensive overview of GCPII as a therapeutic target in oncology, the mechanism of action for its inhibitors, and detailed experimental protocols that researchers can employ to evaluate compounds such as this compound. This information is intended to support drug development professionals and scientists in their research endeavors.
Understanding GCPII as a Therapeutic Target
Glutamate Carboxypeptidase II (GCPII/PSMA) is a transmembrane metallopeptidase that is highly expressed in prostate cancer, particularly in advanced and metastatic disease.[2][3] Its expression is also found in the neovasculature of various solid tumors, including breast, bladder, and colon cancers, making it a promising target for anti-cancer therapies.[3][4]
The primary enzymatic function of GCPII involves the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. In the context of cancer, the role of GCPII is multifaceted. It is believed to be involved in cellular signaling, folate uptake, and angiogenesis, all of which can contribute to tumor progression. Inhibition of GCPII is a therapeutic strategy aimed at disrupting these processes.
Mechanism of Action of GCPII Inhibitors
GCPII inhibitors are small molecules designed to bind to the active site of the enzyme, preventing it from hydrolyzing its natural substrates. By blocking the enzymatic activity of GCPII, these inhibitors can modulate downstream signaling pathways that are dependent on the products of GCPII's catalytic reaction. In the tumor microenvironment, this can lead to a reduction in glutamate levels and may impact cell proliferation and survival.
Data Presentation: A Template for Comparative Analysis
To facilitate the comparative analysis of a GCPII inhibitor once experimental data is obtained, the following table structure is recommended for the clear presentation of quantitative findings.
| Cell Line | Cancer Type | PSMA Expression | IC50 (µM) of this compound | Alternative GCPII Inhibitor (e.g., 2-PMPA) IC50 (µM) |
| LNCaP | Prostate Cancer | High | Data Not Available | |
| PC-3 | Prostate Cancer | Low/Negative | Data Not Available | |
| MCF-7 | Breast Cancer | Neovasculature | Data Not Available | |
| HT-29 | Colon Cancer | Neovasculature | Data Not Available | |
| A549 | Lung Cancer | Neovasculature | Data Not Available |
Experimental Protocols
A detailed methodology is crucial for the accurate determination and comparison of inhibitor potency. Below is a standard protocol for a cell viability assay to determine the IC50 value of a compound like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a GCPII inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GCPII inhibitor (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the GCPII inhibitor in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts related to GCPII inhibition and the experimental workflow.
Caption: GCPII Signaling Pathway and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 3. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCPII Imaging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of the Glutamate Carboxypeptidase II (GCPII) Inhibitor, GCPII-IN-1.
This guide provides a comparative overview of the inhibitory activity of this compound against its primary target, Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA). While direct quantitative cross-reactivity data for this compound against related enzymes such as Glutamate Carboxypeptidase III (GCPIII) and N-acetylated alpha-linked acidic dipeptidase L (NAALADase L) is not publicly available, this guide offers context by examining the broader class of urea-based GCPII inhibitors and outlines the standard experimental protocols used to determine enzyme selectivity.
Data Presentation: Inhibitory Potency of this compound
This compound is a known inhibitor of GCPII, exhibiting a potent inhibition constant.[1] The primary inhibitory data for this compound is summarized in the table below. It is important to note that the selectivity profile against homologous enzymes is a critical aspect of drug development, as off-target effects can lead to unforeseen side effects. For instance, cross-reactivity of PSMA-targeted therapeutics with GCPIII has been suggested as a potential cause for uptake in healthy tissues like salivary glands and kidneys.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | GCPII (PSMA) | 44.3 nM[1] |
| This compound | GCPIII | Data not publicly available |
| This compound | NAALADase L | Data not publicly available |
Note: The lack of publicly available data for GCPIII and NAALADase L highlights a current knowledge gap for this specific inhibitor.
Context from Related Urea-Based Inhibitors
Urea-based inhibitors are a significant class of compounds targeting GCPII. Studies on other molecules within this class have demonstrated varying degrees of selectivity against GCPIII. For example, some urea-based inhibitors have shown significantly weaker inhibition of GCPIII compared to GCPII, indicating that high selectivity is achievable within this structural class. This suggests that while cross-reactivity is a possibility, it is not an inherent feature of all urea-based GCPII inhibitors.
Experimental Protocols
The determination of inhibitor selectivity involves rigorous testing against a panel of related enzymes. The following are detailed methodologies for key experiments used to assess the cross-reactivity of GCPII inhibitors.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This method is commonly used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound.
Materials:
-
Recombinant human GCPII and GCPIII enzymes
-
Fluorogenic substrate (e.g., N-acetyl-aspartyl-glutamate coupled to a fluorophore)
-
Assay buffer (e.g., Tris-HCl buffer with relevant salts)
-
Test compound (this compound) at various concentrations
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme (GCPII or GCPIII) to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined time at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.
Signaling Pathways and Experimental Workflows
To visualize the process of evaluating inhibitor selectivity, the following diagrams illustrate the key relationships and experimental steps.
Caption: Enzyme inhibition and potential off-target effects.
References
A Head-to-Head In Vivo Comparison of GCPII-IN-1 and 2-MPPA: A Guide for Researchers
This guide provides a comparative overview of two inhibitors of Glutamate Carboxypeptidase II (GCPII), GCPII-IN-1 and 2-MPPA, for researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, this document synthesizes existing data to facilitate an informed understanding of their respective characteristics.
Executive Summary
Both this compound and 2-MPPA are inhibitors of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[1][2] This enzyme plays a crucial role in the nervous system by hydrolyzing N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] Inhibition of GCPII is a therapeutic strategy in conditions associated with excessive glutamate, such as neuropathic pain, stroke, and certain neurodegenerative diseases.[1]
2-MPPA is a well-characterized, orally bioavailable thiol-based GCPII inhibitor that has been evaluated in numerous preclinical in vivo models. Its development, however, was halted due to immunological concerns. In contrast, This compound is described as a GCPII inhibitor scaffold with limited publicly available in vivo data, primarily positioned for prostate cancer research.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for this compound and 2-MPPA. The significant gap in in vivo data for this compound is a key takeaway.
| Feature | This compound | 2-MPPA |
| Inhibitory Potency | Ki: 44.3 nM | IC50: 90 nM |
| Chemical Class | Not specified in provided results | Thiol-based |
| Oral Bioavailability | Data not available | Yes |
| Reported In Vivo Models | Prostate cancer research (suggested) | Neuropathic pain, age-related cognitive decline, morphine tolerance, amyotrophic lateral sclerosis (animal model) |
| Key In Vivo Findings | Data not available | Alleviates neuropathic pain in rats, improves working memory in aged rats and monkeys, attenuates morphine tolerance |
| Clinical Development | Preclinical | Halted after Phase 1 due to immunological toxicity in primates |
Signaling Pathway and Experimental Workflow
Signaling Pathway of GCPII Inhibition
GCPII inhibitors like 2-MPPA exert their effects by preventing the breakdown of NAAG. This leads to increased levels of NAAG, which can then act on type 3 metabotropic glutamate receptors (mGluR3), ultimately reducing glutamate release.
Caption: Signaling pathway of GCPII inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a GCPII inhibitor in a preclinical model, such as a neuropathic pain model.
Caption: General experimental workflow for in vivo testing.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are summarized protocols for key in vivo experiments conducted with 2-MPPA.
Neuropathic Pain Model (Chronic Constriction Injury in Rats)
-
Animal Model : Adult male Sprague-Dawley rats.
-
Induction of Neuropathy : The chronic constriction injury (CCI) model was used, which involves loose ligation of the sciatic nerve.
-
Drug Administration : 2-MPPA was administered orally (p.o.). A study examining the pharmacokinetics and pharmacodynamics used daily dosing.
-
Efficacy Assessment : The analgesic effect was assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Key Findings : Daily oral administration of 2-MPPA resulted in a significant analgesic effect, but this effect had a delayed onset, becoming significant after at least 8 days of daily dosing. The analgesic effect outlasted the plasma exposure of the drug.
Cognitive Enhancement Model (Aged Rats)
-
Animal Model : Young (3-4 months) and aged (24-31 months) male Fischer 344 x Brown Norway F1 hybrid rats.
-
Drug Administration : 2-MPPA was administered orally (0.01–20 mg/kg) one hour before testing.
-
Efficacy Assessment : Working memory performance was evaluated using a delayed alternation task in a T-maze.
-
Key Findings : Systemic administration of 2-MPPA produced a dose-related improvement in working memory performance in both young and aged rats.
Conclusion
Based on the available evidence, 2-MPPA is a well-studied GCPII inhibitor with demonstrated in vivo efficacy in multiple preclinical models of neurological disorders. Its primary drawback, leading to the cessation of its development, was identified immunological toxicity. This compound, while showing potent enzymatic inhibition, remains largely uncharacterized in the in vivo setting. Researchers considering these inhibitors should be aware of the extensive preclinical data supporting the mechanism of action of 2-MPPA, while recognizing the significant data gap for this compound. Future studies are required to establish the in vivo efficacy, safety, and pharmacokinetic profile of this compound to enable a more direct comparison with other GCPII inhibitors.
References
A Comparative Guide to PSMA Targeting: The Small Molecule Inhibitor GCPII-IN-1 Versus Antibody-Based Approaches
For researchers, scientists, and professionals in drug development, the targeted inhibition of Prostate-Specific Membrane Antigen (PSMA), also known as Glutamate Carboxypeptidase II (GCPII), represents a pivotal strategy in the imaging and therapy of prostate cancer. This guide provides an objective comparison between the small molecule inhibitor GCPII-IN-1 and antibody-based PSMA targeting strategies, supported by experimental data and detailed methodologies.
This comparison illuminates the distinct characteristics and potential applications of two major classes of PSMA-targeting agents: small molecule inhibitors, exemplified by this compound and the clinically significant PSMA-617, and monoclonal antibodies, with J591 being a prominent example. While both approaches aim to selectively target PSMA-expressing cells, their differing molecular sizes and pharmacokinetic profiles result in unique advantages and disadvantages.
At a Glance: Small Molecules vs. Antibodies
| Feature | Small Molecule Inhibitors (e.g., this compound, PSMA-617) | Antibody-Based Targeting (e.g., J591) |
| Molecular Weight | Low (~1-2 kDa) | High (~150 kDa)[1] |
| Tumor Penetration | Rapid and deep | Slower and more localized to vasculature[2] |
| Blood Clearance | Fast (minutes to hours)[2] | Slow (days to weeks)[1][2] |
| Imaging Time | Short (1-3 hours post-injection) | Long (3-8 days post-injection) |
| Primary Excretion Route | Renal | Hepatic |
| Common Off-Target Organs | Kidneys, Salivary Glands, Small Intestine | Liver, Spleen, Bone Marrow |
Quantitative Comparison of PSMA-Targeting Agents
The following tables summarize key quantitative data for representative small molecule inhibitors and antibody-based agents targeting PSMA.
Table 1: Binding Affinity
| Agent | Type | Target | Cell Line | Binding Affinity Metric | Value |
| This compound | Small Molecule Inhibitor | GCPII/PSMA | - | Kᵢ | 44.3 nM |
| PSMA-617 | Small Molecule Inhibitor | PSMA | LNCaP | IC₅₀ | ~5 - 6.9 nM |
| C4-2 | IC₅₀ | 4.9 ± 0.9 nM | |||
| PC-3 PIP | IC₅₀ | ~71 ± 8 nM | |||
| LNCaP | Kᵢ | 2.34 ± 2.94 nM | |||
| J591 | Monoclonal Antibody | PSMA (extracellular) | - | Kₐ | 1.8 ± 0.4 x 10⁹ M⁻¹ |
| MIP-1072 | Small Molecule Inhibitor | PSMA | LNCaP | Kᵢ | 3.8 nM |
| MIP-1095 | Small Molecule Inhibitor | PSMA | LNCaP | Kᵢ | 0.81 nM |
Table 2: In Vivo Biodistribution and Tumor Uptake
| Agent | Type | Model | Time Point | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) |
| [¹⁷⁷Lu]Lu-PSMA-617 | Small Molecule Radioligand | LNCaP Xenograft | 4 h | 23.31 ± 0.94 | Kidneys: High, Salivary Glands: High |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Small Molecule Radioligand | PC295 PDX | 24 h | ~15 | Kidneys: ~10 |
| [¹¹¹In]In-J591 | Radiolabeled Antibody | Human Patients | 48 h | Not specified | Liver: ~15-20%, Spleen: ~5-10%, Kidneys: ~5% |
| [¹⁷⁷Lu]Lu-J591 | Radiolabeled Antibody | Human Patients | 48 h | Not specified | Liver: ~10-15%, Spleen: ~5%, Kidneys: ~5% |
PSMA Signaling Pathways and Experimental Workflows
The binding of ligands to PSMA can trigger downstream signaling events that influence cancer cell survival and proliferation. Understanding these pathways is crucial for the development of effective therapeutics.
Caption: PSMA redirects cell survival signaling and promotes tumor growth.
The following diagram illustrates a typical workflow for comparing the binding and internalization of PSMA-targeting agents.
Caption: Workflow for in vitro comparison of PSMA targeting agents.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (IC₅₀ and Kᵢ values) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) for binding to PSMA on cancer cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled competitor ligands (this compound and a reference compound like unlabeled PSMA-617)
-
Multi-well plates (24- or 96-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed PSMA-positive cells into multi-well plates and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled competitor ligands in binding buffer.
-
Assay Setup:
-
Total Binding: Add a fixed concentration of the radiolabeled ligand to a set of wells.
-
Non-specific Binding: Add the radiolabeled ligand along with a high concentration of an unlabeled reference compound.
-
Competition: Add the radiolabeled ligand and varying concentrations of the test competitor (this compound) or reference competitor.
-
-
Incubation: Incubate the plates at 4°C for a specified time to reach equilibrium.
-
Washing: Terminate the incubation by aspirating the medium and washing the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1M NaOH).
-
Counting: Transfer the cell lysates to counting tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value using non-linear regression.
Cellular Uptake and Internalization Assay
This assay quantifies the amount of a radiolabeled ligand that is internalized by cells versus the amount that remains bound to the cell surface.
Materials:
-
PSMA-positive cells (e.g., LNCaP)
-
Cell culture medium
-
Radiolabeled ligand (e.g., radiolabeled this compound or antibody)
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5)
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to attach.
-
Incubation: Add the radiolabeled ligand to the cells and incubate at 37°C for various time points. For a binding control, incubate a parallel set of plates at 4°C to inhibit internalization.
-
Washing: At each time point, wash the cells with ice-cold PBS to remove unbound ligand.
-
Acid Wash: To differentiate between surface-bound and internalized radioligand, incubate the cells with a cold acid wash buffer to strip the surface-bound radioactivity. Collect the supernatant (surface-bound fraction).
-
Cell Lysis: Lyse the remaining cells with lysis buffer to release the internalized radioligand (internalized fraction).
-
Counting: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Conclusion
The choice between a small molecule inhibitor like this compound and an antibody-based approach for PSMA targeting depends heavily on the specific application. Small molecules offer advantages in rapid tumor penetration and clearance, making them well-suited for diagnostic imaging and potentially for therapies where rapid delivery is crucial. Their main drawback is the potential for off-target accumulation in the kidneys and salivary glands.
Antibodies, on the other hand, exhibit longer circulation times, which can lead to higher tumor accumulation over time and may be advantageous for therapeutic applications requiring sustained exposure. However, their larger size can limit tumor penetration, and they are associated with higher uptake in the liver and spleen.
The data presented in this guide provides a framework for researchers to make informed decisions when selecting a PSMA-targeting strategy. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of novel small molecule inhibitors like this compound against established antibody-based platforms.
References
A Comparative Analysis of GCPII-IN-1 and Other GCPII Inhibitors in Preclinical Models of Neurological Disorders
For Immediate Release
This guide offers a comparative overview of Glutamate Carboxypeptidase II (GCPII) inhibitors, with a focus on GCPII-IN-1, for researchers, scientists, and professionals in drug development. The document synthesizes available preclinical data on the efficacy of these inhibitors in various neurological disorder models, including traumatic brain injury (TBI), stroke, and neuroinflammation.
Glutamate Carboxypeptidase II, also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. It hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate and glutamate.[1] In pathological conditions such as stroke and traumatic brain injury, excessive glutamate can lead to excitotoxicity and neuronal damage.[1] GCPII inhibitors block this hydrolysis, thereby reducing glutamate levels and increasing the concentration of NAAG, which has neuroprotective properties mediated through the activation of type 3 metabotropic glutamate receptors (mGluR3).[1][2]
Comparative Efficacy of GCPII Inhibitors
While preclinical data for several GCPII inhibitors are available, demonstrating their potential in mitigating neuronal damage and improving functional outcomes in various neurological disorder models, specific in vivo efficacy data for this compound in these contexts are not currently present in the published literature. This compound is known as a GCPII inhibitor scaffold with a reported Ki of 44.3 nM. The following tables provide a comparative summary of the available quantitative data for other prominent GCPII inhibitors.
Table 1: In Vitro Potency of GCPII Inhibitors
| Inhibitor | IC50/Ki |
| This compound | Ki: 44.3 nM |
| 2-PMPA | IC50: 300 pM[3] |
| 2-MPPA | IC50: 90 nM |
| ZJ-43 | Low nanomolar potency |
Table 2: Preclinical Efficacy of GCPII Inhibitors in Traumatic Brain Injury (TBI) Models
| Inhibitor/Model | Animal Model | Administration Route & Dosage | Key Outcome Measures | Results |
| GCPII Knockout | Mouse (CCI Model) | N/A | TUNEL-positive nuclei in the contusion margin | Reduced number of apoptotic cells compared to wild-type. |
| Oxidative stress markers (MDA, SOD, GPx) | Attenuated increase in malondialdehyde and decrease in superoxide dismutase and glutathione peroxidase activities. | |||
| 2-PMPA | Rat (CCI Model) | Intraperitoneal (i.p.) | Lesion Volume | Data for specific lesion volume reduction with 2-PMPA is not explicitly available, but studies with other NAAG peptidase inhibitors suggest a reduction. |
| 10 mg/kg | Neurological Severity Score (NSS) | Improved functional outcomes. |
Table 3: Preclinical Efficacy of GCPII Inhibitors in Other Neurological Disorder Models
| Inhibitor | Neurological Disorder Model | Animal Model | Administration Route & Dosage | Key Outcome Measures | Results |
| 2-MPPA | Familial Amyotrophic Lateral Sclerosis (FALS) | SODG93A Transgenic Mouse | Daily oral administration | Delayed onset of clinical endpoints and mortality | Statistically significant delay in disease progression. |
| 2-MPPA | Neuroinflammation (Aging) | Aged Macaques | Systemic | Working memory performance | Significantly improved working memory. |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of GCPII inhibitors are primarily mediated by the modulation of glutamatergic and NAAGergic signaling pathways. The following diagrams illustrate the key mechanisms and a typical experimental workflow for evaluating these inhibitors.
Caption: GCPII Inhibition Signaling Pathway.
Caption: Experimental Workflow for TBI Studies.
Experimental Protocols
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury
The CCI model is a widely used and highly reproducible method for inducing focal TBI in rodents.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice are anesthetized with isoflurane. The animal's head is fixed in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made on the scalp to expose the skull. A craniotomy (typically 5mm in diameter) is performed over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter (e.g., 3mm) is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled to produce a consistent injury severity.
-
Post-operative Care: The scalp is sutured, and the animal is allowed to recover in a temperature-controlled environment.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Ischemic Stroke
The tMCAO model is a common method for inducing focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Adult male rats or mice are anesthetized. The animal is placed in a supine position, and a midline neck incision is made.
-
Vessel Exposure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
Occlusion: A monofilament suture with a blunted tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 60-90 minutes).
-
Reperfusion: After the designated occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
Post-operative Care: The incision is closed, and the animal is monitored during recovery.
Conclusion
GCPII inhibitors represent a promising therapeutic strategy for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. While several compounds, such as 2-PMPA and 2-MPPA, have demonstrated significant neuroprotective effects in preclinical models, further research is needed to elucidate the in vivo efficacy of this compound. The availability of such data will be crucial for a direct and comprehensive comparison and for advancing the most promising candidates toward clinical development.
References
- 1. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GCPII-IN-1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like GCPII-IN-1, a glutamate carboxypeptidase II (GCPII) inhibitor, is a critical component of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, established best practices for the disposal of novel small molecule inhibitors provide a clear framework for its safe management. This guide offers a procedural, step-by-step approach to ensure that this compound and associated materials are disposed of in a manner that is both safe and compliant with general laboratory waste regulations.
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the ultimate authority for chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves appropriate for the solvents used to dissolve this compound.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosol generation and the work cannot be contained within a fume hood, appropriate respiratory protection should be utilized.[1]
Step-by-Step Disposal Protocol for this compound
The proper disposal of laboratory chemical waste is essential for environmental protection and workplace safety.[2] The following steps provide a general guideline for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be handled and disposed of as hazardous chemical waste.[2][3]
-
Segregate Waste Streams: Do not mix this compound waste with other, incompatible waste streams.[4] It is best practice to maintain separate, clearly labeled waste containers for different categories of chemical waste.
-
Solid Waste: Collect solid this compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a designated hazardous solid waste container.
-
Liquid Waste: Collect unused stock solutions, working solutions, and contaminated solvents in a designated, leak-proof hazardous liquid waste container that is chemically compatible with the contents.
-
Step 2: Container Management
-
Use Appropriate Containers: Collect waste in dependable containers that are compatible with their contents. Plastic containers are often preferred.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," a list of all other chemical constituents (including solvents), their approximate concentrations, and the date of accumulation.
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.
-
Secure Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area, away from general laboratory traffic and in a well-ventilated location.
Step 3: Disposal of Empty Containers
A chemical container is not considered "empty" until all contents have been removed by normal means and no more than a minimal residue remains.
-
Rinsing: The first rinse of a container that held a hazardous chemical, such as this compound, must be collected and disposed of as hazardous liquid waste. For acutely hazardous materials, triple rinsing is often required, with all rinsate collected as hazardous waste.
-
Defacing Labels: After thorough rinsing, completely deface or remove the original chemical label from the container.
-
Final Disposal: Dispose of the rinsed and defaced container according to your institution's guidelines for non-hazardous solid waste.
Step 4: Arranging for Waste Pickup
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to dispose of chemical waste through the regular trash or by pouring it down the drain.
-
Provide Information: Be prepared to provide your EHS department with a complete list of the chemicals to be disposed of.
Quantitative Data Summary for Laboratory Chemical Waste Management
While specific quantitative data for this compound is not available, the following table outlines general parameters to consider for laboratory chemical waste, which would typically be detailed in a substance-specific SDS.
| Parameter | Guideline | Citation |
| P-listed Acute Hazardous Waste Accumulation Limit | No more than 1 quart of reactive acutely hazardous chemical waste should be accumulated before removal. | |
| General Hazardous Waste Accumulation Limit | Laboratories should generally accumulate no more than 25 gallons of total chemical waste. | |
| "Empty" Container Residue Limit (Non-acute) | No more than 1 inch of residue or 3% by weight for containers up to 110 gallons. | |
| Waste Container Storage Time | Hazardous waste containers can be stored in a Satellite Accumulation Area for up to 12 months, provided accumulation limits are not exceeded. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for GCPII-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling GCPII-IN-1, a glutamate carboxypeptidase II (GCPII) inhibitor. By detailing operational and disposal plans, this document serves as a critical resource for minimizing risk and ensuring procedural clarity.
As a novel research compound, this compound should be handled with the assumption of unknown toxicity.[1] Adherence to rigorous safety protocols is not just a regulatory requirement but a cornerstone of responsible scientific practice. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses to foster a culture of safety and build deep trust in our commitment to your research beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashes. | Must be ANSI Z87.1 compliant. Always wear safety glasses or goggles under a face shield. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated, torn, or punctured. Avoid skin contact with the compound. |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat should be worn if working with flammable solvents. | Keep the lab coat buttoned. Remove before leaving the laboratory. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | If a fume hood is not available, contact Environmental Health & Safety (EH&S) to assess the need for respiratory protection. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory until its final disposal is critical for safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The container label must clearly identify the compound as "this compound" and include any appropriate hazard warnings.[3] For long-term storage, follow the supplier's recommendations, typically at -20°C or -80°C.[4]
Preparation of Solutions:
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If sonication is required to aid dissolution, ensure the container is securely capped.
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and your name.
General Handling:
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Keep containers tightly closed when not in use.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Cleanup Protocol:
In the event of a spill, remain calm and follow these steps. For any major spill (e.g., large volume, outside of a containment area), evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on the appropriate PPE, including double gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For a liquid spill, create a dike around the spill using an absorbent material. For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
Absorb and Collect: Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including unused compound, solutions, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The hazardous waste label should include the full chemical name ("this compound"), the quantity, and the associated hazards (e.g., "Chemical of Unknown Toxicity").
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical protocols, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment.
Visualizing the Spill Response Workflow
The following diagram illustrates the step-by-step procedure for handling a chemical spill of this compound in the laboratory.
Caption: Workflow for this compound Spill Response
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
